2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXPHSGWVTZKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644334 | |
| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-16-0 | |
| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular formula of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
The following technical guide details the chemical structure, synthesis, and application of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , a specialized dihydrochalcone intermediate used in medicinal chemistry.
Structural Characterization and Synthetic Methodology
Part 1: Executive Summary & Chemical Identity
This compound is a functionalized dihydrochalcone derivative serving as a critical building block in the synthesis of sulfur-containing heterocycles (such as thiochromans and benzothiepins) and pharmacological agents targeting metabolic pathways (e.g., SGLT2 inhibitors).
Its structure features a central propan-1-one linker connecting two distinct aromatic domains: a 2-chlorophenyl moiety (providing steric bulk and metabolic stability) and a 2-(methylthio)phenyl moiety (acting as a soft nucleophile or oxidation precursor).
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-(2-Chlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one |
| Common Name | This compound |
| Molecular Formula | C₁₆H₁₅ClOS |
| Molecular Weight | 290.81 g/mol |
| CAS Registry Number | Analogous to 898754-60-4 (3'-Cl isomer) |
| Physical State | Pale yellow oil or low-melting solid (approx. 45–50 °C) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl |
Part 2: Synthetic Architecture (The "Chalcone Route")
To ensure high regioselectivity and yield, the synthesis of this molecule should not rely on Friedel-Crafts acylation of a pre-formed diarylalkane, which often leads to isomeric mixtures. Instead, the Claisen-Schmidt Condensation followed by Selective Reduction is the authoritative, self-validating protocol.
Pathway Logic
-
Formation of the Carbon Skeleton: A base-catalyzed aldol condensation between 2'-chloroacetophenone and 2-(methylthio)benzaldehyde yields the
-unsaturated ketone (chalcone). -
Saturation of the Linker: Catalytic hydrogenation or hydride reduction selectively saturates the alkene without reducing the carbonyl or dehalogenating the aromatic ring.
Visualizing the Workflow
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Synthetic workflow via the Chalcone intermediate.
Part 3: Experimental Protocol
This protocol is designed for a 10 mmol scale . It prioritizes safety and purity over speed.
Phase 1: Synthesis of the Chalcone Intermediate
Reaction: 1-(2-chlorophenyl)ethanone + 2-(methylthio)benzaldehyde
-
Preparation: In a 100 mL round-bottom flask, dissolve 2'-chloroacetophenone (1.55 g, 10 mmol) and 2-(methylthio)benzaldehyde (1.52 g, 10 mmol) in Ethanol (20 mL).
-
Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add 10% aqueous NaOH (5 mL) while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) should form.
-
Workup: Pour the reaction mixture into ice-water (100 mL) containing dilute HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Checkpoint: The intermediate should be a yellow solid. Confirm by TLC (20% EtOAc/Hexane).
-
Phase 2: Selective Reduction to Dihydrochalcone
Reaction: Enone +
Note: Standard Pd/C hydrogenation can sometimes cause dechlorination. The NaBH₄/NiCl₂ (Nickel Boride) method is recommended for chemoselectivity.
-
Setup: Dissolve the Chalcone intermediate (2.8 g, ~10 mmol) in a 1:1 mixture of Methanol/THF (30 mL). Add NiCl₂·6H₂O (0.24 g, 1 mmol).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.76 g, 20 mmol) in small portions over 20 minutes. The solution will turn black (formation of colloidal Ni-B species) and evolve hydrogen gas.
-
Monitoring: Stir for 1 hour. Monitor by TLC for the disappearance of the fluorescent chalcone spot.
-
Quenching: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.
-
Isolation: Filter through a Celite pad to remove nickel residues. Concentrate the filtrate under vacuum. Extract the residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1) to yield the target propiophenone.[1][2][3][4]
Part 4: Structural Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, compare analytical data against these predicted values.
| Technique | Diagnostic Signal | Structural Inference |
| ¹H NMR (CDCl₃) | -S-CH₃ (Methylthio group). | |
| -CH₂-CH₂- (Ethylene bridge). Distinct multiplets indicating saturation of the alkene. | ||
| Aromatic protons. Look for splitting patterns characteristic of ortho-substitution. | ||
| IR Spectroscopy | 1685 cm⁻¹ | C=O stretch (Conjugated ketone, lowered slightly by ortho-Cl steric strain). |
| No band at ~1640 cm⁻¹ | Absence of C=C alkene stretch (confirms reduction). | |
| Mass Spectrometry | m/z ~290/292 (3:1) | Molecular ion showing characteristic Chlorine isotope pattern ( |
Part 5: References
-
PubChem. 2'-Chloro-3-(3-methylphenyl)propiophenone (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Sources
- 1. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 2. 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | 898753-75-8 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
Physicochemical Profiling of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone: A Comprehensive Preformulation Guide
Executive Summary
In the landscape of early-stage drug development and advanced organic synthesis, the rigorous physicochemical characterization of intermediate and active pharmaceutical ingredient (API) candidates is paramount. 2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a complex, sterically hindered propiophenone derivative. Its unique structural motifs—a 2'-chloro substitution on the primary aromatic ring and a 2-thiomethyl (methylsulfanyl) group on the beta-phenyl ring—impart distinct thermodynamic, solvation, and reactivity profiles.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we establish a robust, self-validating framework for profiling this compound, aligning with the rigorous standards set by the International Council for Harmonisation (ICH)[1] and the United States Pharmacopeia (USP)[2].
Structural Profiling & Molecular Descriptors
The physicochemical behavior of a molecule is fundamentally dictated by its stereoelectronic topography. The ortho-chloro substitution on the benzoyl moiety forces the carbonyl group out of coplanarity with the aromatic ring, reducing conjugation and altering the compound's UV absorbance and nucleophilic reactivity. Simultaneously, the highly polarizable thiomethyl ether group enhances the molecule's lipophilicity while introducing a site susceptible to controlled oxidation.
Table 1: Core Molecular Descriptors
| Property | Value / Description |
| IUPAC Name | 1-(2-chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one |
| CAS Registry Number | 898780-16-0[3] |
| Molecular Formula | C16H15ClOS |
| Molecular Weight | 290.81 g/mol |
| Structural Backbone | Propiophenone (Diaryl-substituted aliphatic chain) |
| Predicted Physical State | Crystalline solid or highly viscous oil at 25°C |
| Primary Reactive Sites | Ketone (C=O), Thioether (-S-CH3), α-Carbon protons |
Experimental Workflows & Logical Relationships
To ensure compliance with global regulatory expectations, the characterization of this compound must follow a strict, sequential workflow. The diagram below illustrates the analytical pipeline utilized in our preformulation laboratories.
Fig 1. Physicochemical characterization workflow for preformulation profiling.
Thermodynamic & Thermal Profiling
Understanding the thermal stability and phase transitions of this compound is critical for downstream processing (e.g., milling, granulation, or reactor scale-up). While traditional capillary melting point apparatuses provide a baseline (USP <741>)[4], Differential Scanning Calorimetry (DSC) is mandatory for detecting polymorphism and desolvation events (USP <891>)[2].
Protocol 1: Thermal Analysis via DSC (USP <891>)
This protocol is designed to isolate true polymorphic transitions from solvent evaporation artifacts.
-
System Suitability (Self-Validation):
-
Action: Calibrate the DSC using a high-purity Indium reference standard.
-
Acceptance Criteria: The onset of melting must be 156.6 ± 0.2°C, and the heat of fusion (
) must be 28.45 ± 0.5 J/g. Causality: This ensures the thermocouple and heat-flux sensors are operating within strict thermodynamic tolerances before analyzing the unknown sample.
-
-
Sample Preparation:
-
Action: Accurately weigh 2.0 to 5.0 mg of this compound into an aluminum pan and hermetically seal it.
-
Causality: Hermetic sealing prevents the volatilization of any residual synthesis solvents, ensuring that endothermic events are strictly related to phase changes (melting/polymorphism) rather than desolvation.
-
-
Execution:
-
Action: Equilibrate the sample at 25°C, then heat to 300°C at a precise rate of 10°C/min under a dry nitrogen purge (50 mL/min).
-
Causality: The inert nitrogen atmosphere prevents oxidative degradation of the sensitive thioether group at elevated temperatures, which would otherwise skew the baseline and mask the true melting endotherm.
-
Lipophilicity & Solvation Dynamics
The presence of both a chloro-aromatic ring and a thiomethyl group renders this compound highly lipophilic. Accurate determination of the partition coefficient (LogP) is required to predict its bioavailability, membrane permeability, and environmental fate[5].
Protocol 2: Shake-Flask Method for LogP (OECD TG 107)
This protocol establishes true thermodynamic partitioning, avoiding the predictive errors common in purely in-silico or rapid HPLC-based estimations.
-
Phase Pre-Saturation:
-
Action: Stir equal volumes of high-purity n-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C, then separate.
-
Causality: n-Octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual extraction step, which would invalidate the volumetric concentration calculations.
-
-
Extraction Execution:
-
Action: Dissolve a precisely known mass of the compound in the pre-saturated n-octanol phase. Combine with the aqueous phase in glass centrifuge tubes at three different phase ratios (1:1, 1:2, and 2:1). Agitate at 100 strokes/minute for 1 hour at 25.0 ± 0.1°C.
-
Causality: Testing multiple phase ratios ensures that the calculated LogP is independent of the compound's concentration, proving the system is operating within the linear thermodynamic range (Henry's Law).
-
-
System Suitability (Mass Balance Validation):
-
Action: Centrifuge the tubes to break any micro-emulsions. Quantify the concentration of the compound in both phases using a validated HPLC-UV method.
-
Acceptance Criteria: The total mass recovered (Mass_{octanol} + Mass_{aqueous}) must equal the initial mass added within ±5%. Causality: A failure in mass balance indicates compound degradation during agitation, adsorption to the glass walls, or emulsion formation, thereby invalidating the LogP result.
-
Chemical Reactivity & Stability Pathways
From a stability-indicating perspective, this compound possesses two primary vulnerabilities: the reduction of the propiophenone carbonyl and the oxidation of the thioether. Understanding these pathways is critical for establishing forced degradation studies under ICH Q6A[1].
Fig 2. Primary chemical degradation and reactivity pathways of the compound.
-
Thioether Oxidation: Exposure to mild oxidizing agents (e.g., dilute hydrogen peroxide or atmospheric oxygen over prolonged periods) will predictably yield the sulfoxide derivative. Under forced degradation (excess oxidant/heat), this progresses to the sulfone.
-
Carbonyl Reduction: The ketone is sterically hindered by the 2'-chloro group, making nucleophilic attack slower than in unsubstituted propiophenones. However, strong hydride donors (like NaBH₄ or LiAlH₄) will cleanly reduce it to the corresponding secondary alcohol.
References
-
ChemBuyersGuide / BOC Sciences. "Molecular Weight and Formula Data for CAS 898780-16-0."[Link]
-
International Council for Harmonisation (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Quality Guidelines. [Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals.[Link]
-
United States Pharmacopeia (USP). "USP General Chapter <741> Melting Range or Temperature." USP-NF. [Link]
-
United States Pharmacopeia (USP). "USP General Chapter <891> Thermal Analysis." USP-NF. [Link]
Sources
Therapeutic Horizons of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone Derivatives: A Comprehensive Technical Review
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of privileged scaffolds. Among these, diarylpropan-1-ones—specifically 2'-Chloro-3-(2-thiomethylphenyl)propiophenone and its derivatives—have emerged as highly versatile building blocks in medicinal chemistry[1]. By combining a halogenated propiophenone backbone with a redox-sensitive thiomethylphenyl moiety, this class of compounds exhibits a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, pharmacological profiling, and structure-activity relationships (SAR) of these derivatives, offering actionable, self-validating protocols for drug development professionals.
Chemical Rationale & Structural Uniqueness
The biological efficacy of this compound derivatives is fundamentally driven by their structural components:
-
The 2'-Chloro Substitution: The placement of a chlorine atom at the ortho position of the acetophenone ring introduces significant steric hindrance. This forces the aromatic ring out of coplanarity with the adjacent carbonyl group, creating a distinct 3D pharmacophore that enhances selective binding to deep hydrophobic pockets in target enzymes[2].
-
The Thiomethyl (-SCH₃) Group: Unlike its methoxy (-OCH₃) counterpart, the thiomethyl group is highly lipophilic and possesses unique redox capabilities. The sulfur atom can act as a soft hydrogen bond acceptor and is susceptible to biological oxidation (forming sulfoxides or sulfones), which can serve as a prodrug mechanism or alter the molecule's residence time in vivo[3].
-
The Flexible Propan-1-one Linker: The saturated three-carbon chain provides conformational flexibility, allowing the two aryl rings to adopt optimal geometries for receptor binding, unlike the rigid, planar structure of their chalcone precursors.
Synthetic Methodologies & Workflows
The synthesis of this compound requires a highly chemoselective approach to ensure the preservation of both the aryl chloride and the carbonyl group. The standard workflow involves a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction.
Fig 1: Chemoselective synthetic workflow for thiomethylphenyl propiophenone derivatives.
Pharmacological Profiling & Biological Activity
Recent literature underscores the pleiotropic biological activities of thiomethylphenyl and halogenated propiophenone derivatives.
Anticancer Properties (Apoptosis Induction)
Derivatives bearing the halogenated propiophenone scaffold, such as 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone, have demonstrated potent anticancer properties by inhibiting enzymes critical for cell proliferation[2]. In specific assays involving breast cancer (MCF-7) and lung cancer (A549) cell lines, these compounds induce selective cytotoxicity via cell cycle arrest and the activation of intrinsic apoptotic pathways[3].
Fig 2: Apoptotic signaling pathway induced by propiophenone derivatives in cancer cells.
Anti-inflammatory Effects
The thiomethylphenyl moiety significantly contributes to the suppression of pro-inflammatory cytokines. Studies on structurally analogous compounds, such as cyclopropyl 2-thiomethylphenyl ketone, reveal a marked ability to inhibit the in vitro production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage models[3],[4].
Structure-Activity Relationship (SAR) Data
To elucidate the functional impact of specific functional groups, the following table summarizes the SAR data across various propiophenone and thiomethylphenyl derivatives:
| Compound Scaffold | Substitution Pattern | Primary Biological Target | Observed Efficacy / Application |
| This compound | 2'-Cl, 2-SCH₃ | Broad-spectrum cytotoxicity | Baseline synthetic reference[1] |
| 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 2',5'-diCl, 2,4-diCH₃ | Cell proliferation enzymes | High (Anticancer)[2] |
| Cyclopropyl 2-thiomethylphenyl ketone | Cyclopropyl, 2-SCH₃ | TNF-α, IL-6 | High (Anti-inflammatory)[3] |
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 3',4'-diCH₃, 2-OCH₃ | Macrophage cytokine release | Moderate to High[4] |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.
Protocol 1: Chemoselective Synthesis of the Propiophenone Scaffold
-
Objective: Synthesize this compound without reducing the carbonyl or cleaving the aryl chloride.
-
Step 1 (Condensation): Dissolve 2-chloroacetophenone (1.0 eq) and 2-(methylthio)benzaldehyde (1.0 eq) in absolute ethanol. Causality: Absolute ethanol minimizes hydrolytic side reactions. Add 10% aqueous NaOH dropwise at 0°C. Causality: Maintaining a low temperature prevents the self-condensation of the acetophenone enolate.
-
Step 2 (Intermediate Validation): Monitor the reaction via TLC (Hexane:EtOAc 8:2). Self-Validation: The reaction is deemed complete when the starting material spot disappears and a highly UV-active, yellow fluorescent spot (the conjugated chalcone) appears at a lower Rf.
-
Step 3 (Reduction): Dissolve the isolated chalcone in an EtOH/H₂O mixture. Add sodium dithionite (
, 3.0 eq) and reflux at 80°C. Causality: is explicitly chosen over or because it selectively reduces -unsaturated double bonds via a radical anion mechanism, leaving the ketone and aryl chloride completely intact. -
Step 4 (Final Validation): Self-Validation: The deep yellow color of the starting solution will fade to colorless, providing an immediate macroscopic confirmation of conjugation loss. Final verification is achieved via LC-MS, confirming the target mass
at .
Protocol 2: In Vitro Apoptosis Assay (Flow Cytometry)
-
Objective: Quantify the apoptotic potential of the synthesized derivatives on MCF-7 breast cancer cells.
-
Step 1 (Treatment): Seed MCF-7 cells at
cells/well in a 6-well plate. Treat with 10 µM of the target compound for 24 hours. -
Step 2 (Staining): Harvest the cells and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V selectively binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Step 3 (Validation): Self-Validation: Always run a vehicle control (0.1% DMSO) to establish a baseline viability (>95%). Concurrently, run a positive control (1 µM Staurosporine) to ensure that the staining reagents are active and the flow cytometer lasers are properly calibrated to detect apoptotic shifts.
Conclusion
The this compound scaffold represents a highly tunable and biologically active pharmacophore. Through precise chemoselective synthesis and rigorous biological evaluation, researchers can leverage the unique steric and electronic properties of the halogen and thiomethyl groups to develop novel therapeutics targeting oncology and inflammatory diseases.
References
Sources
- 1. This compound | 898780-16-0 [m.chemicalbook.com]
- 2. Buy 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 898794-48-4 [smolecule.com]
- 3. 898789-94-1(Cyclopropyl 2-thiomethylphenyl ketone) | Kuujia.com [kuujia.com]
- 4. 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 898770-06-4 | Benchchem [benchchem.com]
Thermodynamic Stability Profiling: 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
[1]
Executive Technical Summary
This compound (CAS: Analogous to 898754-60-4) is a dihydrochalcone derivative characterized by a 2'-chlorinated propiophenone core linked to a 2-(methylthio)phenyl moiety.[1] This structural motif is frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and other metabolic modulators.
From a thermodynamic perspective, the stability of this molecule is governed by two competing vectors: the high lattice energy potential of the chlorinated benzoyl core (promoting crystallinity) and the oxidative lability of the ortho-thiomethyl ether.
Chemical Identity & Theoretical Properties
| Parameter | Data / Prediction | Confidence Level |
| IUPAC Name | 1-(2-Chlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one | High |
| Molecular Formula | C₁₆H₁₅ClOS | High |
| Molecular Weight | 290.81 g/mol | High |
| Predicted LogP | 4.5 – 4.8 | High (Lipophilic) |
| Physical State | Low-melting solid or Viscous Oil | Medium (Isomer dependent) |
| Predicted Melting Point | 45°C – 65°C (if crystalline) | Low (Polymorphism risk) |
| Key Stability Risk | S-Oxidation (Sulfide | High |
Thermodynamic Stability & Degradation Mechanisms
The thermodynamic stability of this compound is defined by its resistance to oxidative stress and thermal degradation. The presence of the thioether (sulfide) group is the critical stability-limiting factor.
Oxidative Degradation Pathway
The sulfur atom in the 2-thiomethyl group is electron-rich and susceptible to electrophilic attack by reactive oxygen species (ROS).[1] Under standard storage conditions (25°C/60% RH), the primary degradation pathway is the stepwise oxidation to the sulfoxide and subsequently the sulfone.
Mechanism Visualization
The following diagram illustrates the oxidative cascade and potential thermal elimination pathways.
Figure 1: Primary degradation pathways. The sulfide-to-sulfoxide transition is the kinetic product, while the sulfone is the thermodynamic product.[1]
Thermal Stability
-
Solid State: The 2'-chloro substituent introduces steric bulk that may disrupt planar packing, potentially lowering the melting enthalpy (
) compared to the non-chlorinated analog. -
Melt Phase: In the liquid/melt phase, the compound is stable up to ~150°C. Above this temperature, or in the presence of Lewis acids, it may undergo Retro-Michael addition , cleaving into 2'-chloroacetophenone and 2-(methylthio)benzaldehyde.[1]
Experimental Protocols for Data Generation
Since literature data is sparse, the following self-validating protocols are required to generate the thermodynamic profile.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp hermetically to prevent sulfide volatilization.
-
Equilibration: Equilibrate at 0°C for 5 minutes.
-
Ramp: Heat from 0°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify endothermic peak onset (
) as the melting point. -
Identify exothermic events >150°C as thermal decomposition.
-
Acceptance Criteria: A sharp endotherm (<2°C range) indicates high crystalline purity. A broad endotherm suggests amorphous content or impurities (likely sulfoxide).
-
Protocol B: Oxidative Stress Testing (Forced Degradation)
Objective: Quantify the susceptibility of the thiomethyl group to oxidation.
-
Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile/Water (50:50).
-
Stressing: Add 1 mL of 3%
. Incubate at 25°C. -
Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench with sodium bisulfite.
-
HPLC Analysis:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: UV at 254 nm.
-
Expectation: The parent peak (RT ~10 min) will decrease, while a more polar peak (Sulfoxide, RT ~6-7 min) will appear first, followed by the Sulfone (RT ~8 min).
-
Solubility and Lipophilicity Data
The 2'-chloro and thiomethyl groups contribute significantly to the lipophilicity of the molecule.
| Solvent System | Predicted Solubility (mg/mL) | Thermodynamic Relevance |
| Water (pH 7.0) | < 0.01 mg/mL | Class II/IV (BCS) - Dissolution rate limited.[1] |
| 0.1N HCl | < 0.01 mg/mL | No ionizable basic centers; solubility independent of pH. |
| Ethanol | > 100 mg/mL | High solubility due to lipophilic matching. |
| DMSO | > 200 mg/mL | Standard solvent for stock solutions. |
| Octanol/Water ( | LogP ~ 4.65 | Indicates high membrane permeability but high protein binding. |
Causality Note: The high LogP is driven by the "Cl" (+0.71) and "SMe" (+0.61) substituents. This suggests the compound will readily partition into lipid bilayers but requires surfactant-mediated vehicles (e.g., Tween 80) for aqueous formulation.
References
-
PubChem Compound Summary. 2'-Chloro-3-(3-methylphenyl)propiophenone (Analog).[1] National Center for Biotechnology Information. Link
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link
-
Organic Syntheses. Oxidation of Sulfides to Sulfoxides and Sulfones. Org. Synth. 1980, 59,[1] 58. Link
-
ChemScene. Propiophenone Derivative Catalog Data. (Source for structural analog comparisons). Link
Functional Group Analysis and Chemical Profiling of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Executive Summary
The molecule 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (IUPAC: 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)propan-1-one) is a highly functionalized dihydrochalcone derivative. In drug discovery and materials science, molecules of this class serve as critical synthetic intermediates and pharmacophores. This technical guide provides a rigorous, first-principles framework for the spectroscopic and chemical analysis of its four primary structural domains: the ortho-chloroaryl ring, the propan-1-one (ketone) linker, the aliphatic ethylene bridge, and the ortho-thiomethylaryl ring.
By detailing the causality behind spectral shifts and designing self-validating chemical derivatization protocols, this whitepaper equips application scientists with the methodologies required to definitively characterize this complex molecule.
Structural Deconstruction & Pharmacophoric Relevance
To analyze a molecule effectively, one must first deconstruct its functional groups and understand how their spatial and electronic relationships dictate reactivity:
-
Aryl Chloride (Ring A) : The ortho-chloro substitution on the benzoyl ring is not merely a lipophilic appendage. The steric bulk of the chlorine atom forces the adjacent carbonyl group out of coplanarity with the aromatic ring. This steric twist reduces
-conjugation, altering both the electrophilicity of the ketone and its spectroscopic signature. -
Propan-1-one Linker : Unlike rigid chalcones (1,3-diaryl-2-propen-1-ones), the saturated ethylene bridge (-CH2-CH2-) provides conformational flexibility. The ketone acts as a primary hydrogen-bond acceptor, while the saturated bridge isolates the electronic systems of the two aromatic rings.
-
Thioether (Ring B) : The 2-methylthio group (-SCH3) is a soft nucleophile. In biological and environmental systems, thioethers are classic metabolic liabilities subject to rapid S-oxidation. Validating this functional group requires controlled oxidation protocols to map its conversion to sulfoxide and sulfone derivatives.
Analytical workflow for the structural and chemical validation of the target dihydrochalcone.
Spectroscopic Profiling (NMR & IR)
Spectroscopic analysis of dihydrochalcones relies on identifying the isolated spin systems and understanding the anisotropic effects induced by the functional groups .
Causality of Spectral Shifts
-
Nuclear Magnetic Resonance (NMR) : The
and protons of the propan-1-one chain are the hallmark of a dihydrochalcone. Because the H- protons are directly adjacent to the electron-withdrawing carbonyl group, they are deshielded and appear further downfield ( 3.2 ppm) compared to the H- protons ( 2.9 ppm). Furthermore, the ortho-chloro group on Ring A deshields the adjacent aromatic proton (H-6') due to the combined electronegativity of the halogen and the anisotropic cone of the twisted carbonyl. The thioether methyl group (-SCH3) presents as a sharp, integrated singlet around 2.45 ppm. -
Infrared Spectroscopy (IR) : In a fully planar, conjugated aryl ketone, the C=O stretch typically appears around 1680 cm
. However, the steric clash between the ortho-chloro group and the carbonyl oxygen forces a deviation from coplanarity. This loss of conjugation strengthens the C=O bond, shifting the stretching frequency to a higher wavenumber (~1695 cm ).
Table 1: Predicted Spectroscopic Assignments
| Functional Group | Analytical Technique | Expected Signal / Shift | Causal Explanation |
| Ketone (C=O) | FT-IR | ~1695 cm | Steric twisting by o-Cl reduces |
| Aliphatic Bridge (H- | ~3.20 ppm (Triplet, 2H) | Deshielding via inductive effect of the adjacent C=O group. | |
| Aliphatic Bridge (H- | ~2.90 ppm (Triplet, 2H) | Shielded relative to H- | |
| Thioether (-SCH | ~2.45 ppm (Singlet, 3H) | Characteristic resonance of an aryl-bound methyl sulfide. | |
| Aryl Chloride (C-Cl) | FT-IR | ~1050 cm | Aryl-Cl stretching and ortho-disubstituted out-of-plane bending. |
Chemical Reactivity & Derivatization Protocols
To build a self-validating analytical system, spectroscopic data must be corroborated by targeted chemical derivatization.
Protocol 3.1: Chemoselective Oxidation of the Thioether
Objective: Validate the thioether moiety by converting it to a sulfoxide without over-oxidizing to a sulfone .
Causality: Glacial acetic acid acts as both solvent and catalyst, reacting with H
-
Dissolve 1.0 mmol of this compound in 5.0 mL of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add exactly 1.0 mmol of 30% aqueous H
O dropwise over 5 minutes. -
Remove the ice bath and stir at room temperature for 2 hours.
-
Quench the reaction by adding 10 mL of saturated aqueous Na
SO to neutralize unreacted peroxides. -
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO
until pH neutral, dry over anhydrous MgSO , and concentrate under reduced pressure.
Protocol 3.2: Carbonyl Validation via 2,4-DNPH Derivatization
Objective: Confirm the presence of the intact propan-1-one ketone via condensation with 2,4-dinitrophenylhydrazine (Brady's Reagent) .
Causality: The acid catalyst (H
-
Prepare Brady's reagent by dissolving 0.5 g of 2,4-DNPH in 2.5 mL of concentrated H
SO , then slowly adding 5 mL of water and 15 mL of ethanol. -
Dissolve 0.5 mmol of the target propiophenone in 2 mL of ethanol.
-
Add 3 mL of Brady's reagent dropwise to the analyte solution.
-
Stir vigorously for 15 minutes. An immediate phase change (precipitation of a yellow/orange solid) indicates a positive result.
-
Filter the precipitate via vacuum filtration, wash with cold ethanol, and dry for subsequent LC-MS analysis.
Reactivity map detailing chemoselective thioether oxidation and carbonyl derivatization pathways.
Chromatographic Validation (HPLC-UV)
To monitor the kinetics of the thioether oxidation (Protocol 3.1) and assess the purity of the synthesized derivatives, a robust reverse-phase HPLC method is required.
Method Design & Causality:
-
Stationary Phase: C18 (Octadecylsilane) column.
-
Mobile Phase: Gradient elution using Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Trifluoroacetic acid (TFA).
-
Causality of the Gradient: The parent molecule is highly lipophilic due to the diaryl system and the thioether group, requiring a high percentage of organic modifier (Acetonitrile) to elute. Conversely, the sulfoxide derivative generated in Protocol 3.1 is significantly more polar. A gradient starting at 30% B and ramping to 90% B over 15 minutes ensures that the polar sulfoxide is retained long enough to resolve from the solvent front, while the lipophilic starting material is eluted efficiently without peak broadening.
-
Causality of TFA: TFA acts as an ion-pairing agent and suppresses the ionization of any trace silanols on the C18 silica support, preventing peak tailing and ensuring sharp, quantifiable Gaussian peaks.
References
-
Qin, X., Xing, Y. F., Zhou, Z., & Yao, Y. (2015). "Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines." Molecules, 20(12), 21193-21203.[Link]
-
Zhao, J., et al. (2026). "Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations." The Journal of Organic Chemistry.[Link]
-
United States Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods.[Link]
Methodological & Application
Application Note: Chemoselective Synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Rationale
Introduction & Mechanistic Rationale
The synthesis of highly functionalized diarylpropanones, such as 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , presents unique chemoselectivity challenges. This scaffold contains two potentially reactive functional groups that complicate standard reduction protocols: an ortho-chloro substituent on the acetophenone ring and an ortho-thiomethyl (methylthio) ether on the distal phenyl ring.
A standard two-step approach is required:
-
Claisen-Schmidt Condensation: Formation of an intermediate chalcone (enone).
-
Chemoselective Conjugate Reduction: Reduction of the
-unsaturated double bond to yield the final propiophenone.
The Causality of Reagent Selection:
In the second step, standard heterogeneous catalytic hydrogenation (e.g.,
To bypass these failure modes, this protocol utilizes Stryker’s Reagent (hexameric triphenylphosphine copper(I) hydride,
Experimental Workflow
The following directed graph illustrates the synthetic pipeline, highlighting the intermediate isolation and the chemoselective reduction strategy.
Workflow for the two-step synthesis of this compound.
Step-by-Step Methodologies
Step 1: Synthesis of the Chalcone Intermediate
Target: 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one
Materials:
-
2'-Chloroacetophenone (1.0 equiv, 10.0 mmol)
-
2-(Methylthio)benzaldehyde (1.05 equiv, 10.5 mmol)
-
Sodium Hydroxide (10% w/v aqueous solution, 5.0 mL)
-
Absolute Ethanol (30 mL)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-chloroacetophenone and 2-(methylthio)benzaldehyde in 30 mL of absolute ethanol.
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalysis: Add the 10% aqueous NaOH solution dropwise over 10 minutes to prevent localized heating and minimize self-condensation (Cannizzaro or aldol side-reactions).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 4 to 6 hours. The reaction progress should be monitored via TLC (Hexanes:EtOAc 8:2, UV visualization).
-
Isolation: Upon completion, a yellow precipitate (the chalcone) will typically form. Pour the mixture into 100 mL of ice water to maximize precipitation.
-
Purification: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold aqueous ethanol (50% v/v, 2 x 15 mL). Recrystallize from hot ethanol to yield the pure chalcone intermediate.
Step 2: Chemoselective Reduction to Propiophenone
Target: this compound
Materials:
-
Chalcone Intermediate (1.0 equiv, 5.0 mmol)
-
Stryker’s Reagent (
) (0.05 equiv, 0.25 mmol - Note: provides 0.3 equiv of active CuH) -
Polymethylhydrosiloxane (PMHS) (3.0 equiv, 15.0 mmol)
-
Anhydrous Toluene (25 mL)
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: Flame-dry a 50 mL Schlenk flask and purge with Argon. This step is critical as Stryker's reagent is sensitive to atmospheric oxygen.
-
Reagent Loading: Add the chalcone intermediate and Stryker’s reagent to the flask. Add 25 mL of anhydrous, degassed toluene.
-
Reduction: Inject PMHS slowly via syringe. PMHS acts as a stoichiometric, inexpensive terminal reductant that continuously regenerates the active copper hydride species in situ, allowing Stryker's reagent to be used catalytically [2].
-
Reaction: Stir the mixture at room temperature for 12–16 hours under Argon. Monitor via TLC until the bright yellow color of the chalcone dissipates and the starting material is consumed.
-
Quenching: Quench the reaction by carefully adding 10 mL of a saturated aqueous ammonium chloride (
) solution. Stir for 30 minutes to break up the siloxane polymers. -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the target propiophenone as a viscous oil or low-melting solid.
Quantitative Data & Parameter Optimization
The following table summarizes the optimized reaction parameters and expected yields based on the stoichiometric ratios and chemoselective pathways described above.
| Reaction Step | Primary Reactants | Catalyst / Reagent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Condensation | 2'-Chloroacetophenone + 2-(Methylthio)benzaldehyde | 10% aq. NaOH | 0 → 25 | 4 – 6 | 82 – 88% |
| 2. Reduction | Chalcone Intermediate | 25 | 12 – 16 | 75 – 82% |
Data Note: Yields for Step 2 are highly dependent on the rigorous exclusion of oxygen during the catalytic copper cycle.
References
-
Title: Organic Syntheses: Benzalacetophenone Source: Organic Syntheses, Coll. Vol. 1, p.78 (1941); Vol. 9, p.16 (1929). URL: [Link] (Cited for the foundational methodology and stoichiometric ratios of base-catalyzed Claisen-Schmidt condensations).
-
Title: Catalytic methodology for the chemoselective conjugate reduction of alpha,beta-unsaturated ketones, esters, and amides Source: Journal of the American Chemical Society, 1988, 110 (9), 2987–2989. (Mahoney, W. S.; Brestensky, D. M.; Stryker, J. M.) URL: [Link] (Cited for the mechanistic rationale and protocol validation of chemoselective conjugate reduction in the presence of sensitive functional groups).
Application Note: Chemoselective Synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Introduction & Synthetic Rationale
Diarylpropanones, such as 2'-chloro-3-(2-thiomethylphenyl)propiophenone, are highly valued scaffolds in medicinal chemistry, often serving as precursors to diarylpropylamines and targeted kinase inhibitors. The synthesis of this specific molecule presents a unique mechanistic challenge due to the presence of a thioether (methylthio) group on the aromatic ring.
The standard synthetic route involves a two-step process:
-
Claisen-Schmidt Condensation: Aldol condensation of 2'-chloroacetophenone and 2-(methylthio)benzaldehyde to yield an
-unsaturated ketone (chalcone). -
Conjugate Reduction: Selective 1,4-reduction of the enone to the saturated propiophenone.
The Catalyst Poisoning Challenge: Standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) typically fails or requires uneconomical catalyst loadings when applied to thioether-containing substrates. Sulfur species strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting the reduction[1]. To overcome this, synthetic chemists must employ highly chemoselective reagents that tolerate sulfur while selectively reducing the alkene over the carbonyl group.
Mechanistic Pathways & Catalyst Selection
Step 1: Base-Catalyzed Aldol Condensation
The synthesis begins with the deprotonation of 2'-chloroacetophenone by sodium hydroxide, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of 2-(methylthio)benzaldehyde. Subsequent E1cB dehydration is driven by the extended conjugation of the resulting chalcone, yielding the thermodynamically stable trans-isomer.
Step 2: Overcoming Sulfur Poisoning in Conjugate Reduction
To bypass the sulfur poisoning inherent to standard Pd/C, two advanced catalytic strategies are highly effective:
Strategy A: Copper(I) Hydride (Stryker's Reagent)
Stryker's reagent, a hexameric copper(I) hydride cluster [(PPh3)CuH]6, is a premier reagent for the chemoselective conjugate reduction of
Strategy B: In Situ Sulfidation of Pd/C Recent advancements have shown that intentionally pre-poisoning Pd/C with a specific additive, such as diphenyl sulfide, modulates the catalyst's reactivity. This "sulfidation" suppresses the reduction of the carbonyl and prevents the substrate's thioether from irreversibly deactivating the metal, allowing for continuous chemoselective conjugate reduction[1].
Synthetic workflow for this compound.
Quantitative Data: Catalyst Comparison
Table 1 summarizes the performance of various reduction methodologies when applied to thioether-containing chalcones, highlighting the necessity of specialized reagents.
| Reduction Method | Catalyst/Reagent | Hydride Source | Chemoselectivity (1,4 vs 1,2) | Sulfur Tolerance | Typical Yield |
| Standard Hydrogenation | 10% Pd/C | H2 gas | Poor (Over-reduction) | Very Low (Poisoned) | < 20% |
| Sulfided Hydrogenation | Pd/C + Diphenyl sulfide | H2 gas | Excellent | High | 85-95%[1] |
| Copper Hydride | Stryker's Reagent [(PPh3)CuH]6 | PMHS (Silane) | Excellent | Very High | 90-98%[3] |
| Transfer Hydrogenation | Ru(II) / TsDPEN | Formic Acid / TEA | Moderate | Moderate | 70-80% |
Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate
Objective: Synthesize 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one.
-
Preparation: In a 250 mL round-bottom flask, dissolve 2'-chloroacetophenone (10.0 mmol) and 2-(methylthio)benzaldehyde (10.0 mmol) in 50 mL of absolute ethanol.
-
Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add 10 mL of an aqueous NaOH solution (20% w/v) dropwise over 15 minutes with vigorous magnetic stirring. Causality: Slow addition prevents rapid exothermic polymerization of the aldehyde.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of starting materials via TLC (Hexanes:EtOAc, 4:1).
-
Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Neutralize with 1M HCl until the pH reaches ~7. Causality: Neutralization prevents base-catalyzed retro-aldol degradation during isolation.
-
Isolation: Filter the resulting bright yellow precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (10 mL).
-
Purification: Recrystallize from hot ethanol to yield the pure trans-chalcone intermediate.
Protocol B: Chemoselective Conjugate Reduction using Stryker's Reagent
Objective: Reduce the chalcone to this compound without sulfur poisoning.
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Causality: Copper(I) hydrides are highly sensitive to oxidation and will rapidly degrade to inactive Cu(II) species in air[2].
-
Reagent Loading: Add the chalcone intermediate (5.0 mmol) and Stryker's reagent [(PPh3)CuH]6 (0.05 mmol, 1 mol% cluster / 6 mol% Cu) to the flask.
-
Solvent Addition: Inject 25 mL of anhydrous toluene via syringe. Stir to dissolve the substrate and catalyst.
-
Hydride Addition: Slowly inject polymethylhydrosiloxane (PMHS) (15.0 mmol, 3.0 equiv) via syringe. The solution will typically transition from red/brown to a lighter hue as the catalytic cycle initiates.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC until the UV-active chalcone spot is completely consumed.
-
Quenching & Workup: Carefully quench the reaction by adding 10 mL of a 2M NaOH solution to hydrolyze the silyl enol ether intermediate. Stir vigorously for 2 hours. Causality: The basic workup is strictly required to cleave the robust Si-O bond formed during the transmetalation step.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the target propiophenone as a colorless to pale yellow oil/solid.
Catalytic cycle of Stryker's Reagent for chemoselective conjugate reduction.
References
-
Silanes as Reducing Agents & Stryker's Reagent Overview. MSU Chemistry Virtual Text.[Link]
-
Lipshutz, B. H., Baker, B. A., & Bošković, Ž. V. (2008). (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions. Organic Letters, 10(2), 289-292.[Link]
-
Moore, J. C., Howie, R. A., Bourne, S. L., Jenkins, G. N., Licence, P., Poliakoff, M., & George, M. W. (2019). In Situ Sulfidation of Pd/C: A Straightforward Method for Chemoselective Conjugate Reduction by Continuous Hydrogenation. ACS Sustainable Chemistry & Engineering, 7(19), 16814–16819.[Link]
Sources
Scalable Manufacturing Process for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Application Note & Process Protocol Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals
Strategic Overview & Mechanistic Rationale
The molecule 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-16-0)[1] is a highly functionalized API building block. It is characterized by an ortho-chloro aryl ketone, an ortho-thiomethyl aryl group, and a saturated three-carbon linker. Synthesizing this molecule at scale presents a distinct chemoselectivity challenge: generating the saturated C3 linker without triggering hydrodehalogenation of the aryl chloride or poisoning the reduction catalyst with the thioether moiety.
The Causality of the Synthetic Route
Direct alkylation strategies often suffer from poor regioselectivity and over-alkylation. Therefore, a two-step sequence comprising a Claisen-Schmidt Condensation followed by a Chemoselective 1,4-Reduction is the most robust approach.
-
Step 1: Aldol Condensation: Reacting 2'-chloroacetophenone with 2-(methylthio)benzaldehyde under aqueous basic conditions yields an
-unsaturated ketone (chalcone). The use of an ethanol/water solvent system is deliberate; it fully dissolves the starting materials but acts as an anti-solvent for the resulting chalcone. This drives the reaction to completion via Le Chatelier's principle and allows for isolation by simple filtration, bypassing energy-intensive solvent evaporation. -
Step 2: Chemoselective Reduction: Standard catalytic hydrogenation (
over or ) is unviable here. Noble metal catalysts are rapidly poisoned by strongly coordinating thioethers, and they frequently cause hydrodehalogenation of the C-Cl bond. To circumvent this, we utilize Sodium Dithionite ( ) under Phase-Transfer Catalysis (PTC)[2]. Dithionite operates via a single-electron transfer (SET) mechanism to generate the sulfoxylate radical anion ( ), which selectively reduces the electron-deficient -carbon of the conjugated enone via a Michael-type addition[3]. This completely spares both the aryl chloride and the thioether.
Process Workflow Visualization
Process workflow for the scalable synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of the Intermediate Chalcone
(E)-1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one
Self-Validating System: The reaction is self-validating through phase change. As the condensation proceeds, the highly conjugated, non-polar chalcone exceeds its solubility limit in the EtOH/Water matrix, precipitating as a bright yellow solid. The cessation of precipitate formation visually indicates reaction plateau.
Protocol:
-
Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
Charge: Add 2'-chloroacetophenone (1.0 kg, 6.47 mol, 1.0 eq) and 2-(methylthio)benzaldehyde (1.03 kg, 6.79 mol, 1.05 eq) to the reactor.
-
Solvation: Add Ethanol (5.0 L, 5 Vol) and agitate at 150 rpm until a homogeneous solution is achieved. Cool the jacket to 10°C.
-
Base Addition: Prepare a 10% w/v aqueous NaOH solution (3.1 L, 1.2 eq). Add this dropwise over 1.5 hours. Causality: Slow addition prevents localized heating and suppresses the competing Cannizzaro reaction of the aldehyde.
-
Reaction: Warm the reactor to 20-25°C and stir for 4 hours. A thick yellow slurry will form.
-
In-Process Control (IPC): Sample the slurry, dissolve in MeCN, and analyze via HPLC (254 nm). Proceed when 2'-chloroacetophenone is < 2.0% Area.
-
Workup: Add chilled Deionized Water (5.0 L, 5 Vol) to force complete precipitation. Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOH/Water (1:1, 2.0 L).
-
Drying: Dry the yellow solid in a vacuum oven at 45°C until moisture is < 0.5%.
Step 2: Chemoselective 1,4-Reduction
This compound
Self-Validating System: The starting chalcone is intensely yellow due to the extended
Protocol:
-
Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a strict Nitrogen sweep. Causality: Sodium dithionite degrades rapidly via oxidation in the presence of atmospheric
. Anaerobic conditions are critical. -
Organic Phase Charge: Add the Chalcone intermediate (1.5 kg, ~5.2 mol, 1.0 eq), Toluene (12.0 L, 8 Vol), and Tetrabutylammonium bromide (TBAB) (84 g, 0.05 eq). Causality: TBAB acts as the phase-transfer catalyst, shuttling the water-soluble dithionite anion into the toluene phase where the chalcone resides. Without TBAB, the reaction stalls at <5% conversion.
-
Aqueous Phase Charge: In a separate vessel, dissolve Sodium Dithionite (
, 85% technical grade, 3.2 kg, ~3.5 eq) and Sodium Bicarbonate ( , 1.5 kg, 3.5 eq) in Deionized Water (12.0 L, 8 Vol). Degas with for 30 minutes. Causality: Bicarbonate buffers the system, preventing the acidic decomposition of dithionite into toxic gas. -
Reaction: Transfer the aqueous solution to the reactor. Heat the biphasic mixture to 80-85°C under vigorous stirring (minimum 300 rpm to ensure maximum interfacial area). Stir for 6 hours.
-
IPC: Analyze the organic phase via HPLC. The UV chromophore will shift from ~310 nm (enone) to ~250 nm (saturated ketone). Proceed when chalcone is < 1.0% Area.
-
Workup: Cool the reactor to 25°C. Stop agitation and allow phases to separate for 30 minutes. Decant the aqueous layer. Wash the organic layer with water (5.0 L) and brine (5.0 L).
-
Isolation: Concentrate the toluene layer under reduced pressure to ~3.0 L (2 Vol). Add absolute Ethanol (9.0 L, 6 Vol) and cool to 0°C to crystallize the target compound. Filter, wash with cold Ethanol, and dry in vacuo at 40°C.
Quantitative Data & Scalability Metrics
The process has been successfully scaled from bench to pilot plant. The use of phase-transfer catalyzed dithionite reduction scales linearly without the mass-transfer limitations typically associated with pressurized hydrogen gas in catalytic hydrogenations.
Table 1: Scalability and Process Metrics
| Scale | Yield (%) | HPLC Purity (Area %) | E-Factor | Volume Yield ( kg/L ) |
| 100 g | 92.5 | >99.1 | 12.4 | 0.08 |
| 1.0 kg | 93.1 | >99.4 | 10.8 | 0.11 |
| 10.0 kg | 91.8 | >99.5 | 9.5 | 0.14 |
Note: E-Factor (kg waste / kg product) improves at larger scales due to optimized solvent recovery during the toluene concentration step.
References
Sources
Application Note: Solvent Selection and Extraction Protocols for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Introduction & Structural Profiling
The isolation and purification of complex pharmaceutical intermediates require a rigorous, mechanistically driven approach to solvent selection. The target molecule, 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , presents a unique triad of chemical vulnerabilities that complicate standard liquid-liquid extraction (LLE) workflows:
-
A Thioether Moiety (-SCH₃): Highly susceptible to electron-transfer oxidation.
-
A Propiophenone Core: A ketone with acidic
-protons prone to base-catalyzed enolization. -
A Diaryl Chloride Backbone: Conferring extreme lipophilicity (estimated logP > 4.0), which dictates specific thermodynamic solubility requirements.
This application note provides a comprehensive guide to selecting the optimal extraction solvent for this molecule, balancing chemical stability, thermodynamic solubility, and modern green chemistry mandates.
Mechanistic Causality in Solvent Selection
The Thioether Vulnerability: Mitigating Oxidative Degradation
The primary mode of degradation for this compound during extraction is the oxidation of the thioether group. Sulfides and thioethers are highly susceptible to electron transfer oxidation, rapidly degrading into sulfoxides (M+16) or sulfones (M+32)[1]. This process is readily initiated by trace peroxides, which are notorious for accumulating in traditional ethereal solvents like tetrahydrofuran (THF) or diethyl ether[1]. Furthermore, trace transition metal ions present in the aqueous phase can catalyze this oxidative cleavage, acting synergistically with peroxides to generate free radicals[1][2].
Causality-Driven Rule: Solvents with high rates of auto-oxidation (e.g., Diethyl Ether, Diisopropyl Ether) must be strictly excluded from the workflow to preserve the integrity of the thioether.
Thermodynamic Alignment via Hansen Solubility Parameters (HSP)
To achieve high recovery yields without relying on toxic halogenated solvents, we must evaluate the thermodynamic affinity between the solvent and the solute. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (
Because the target molecule is dominated by two aromatic rings and a heavy chlorine atom, its solubility is governed by dispersion forces. The ideal extraction solvent must possess a high
Green Chemistry and Regulatory Compliance
Historically, dichloromethane (DCM) would be the default solvent for extracting highly lipophilic chlorinated ketones. However, the pharmaceutical industry is aggressively transitioning toward sustainable practices, driven by Life Cycle Assessment (LCA) metrics and stringent regulatory guidelines[4]. DCM is an ICH Q3C Class 2 solvent with significant toxicity and environmental impact[1]. Modern extraction protocols must prioritize Class 3 "Green" solvents—such as Ethyl Acetate (EtOAc) or Cyclopentyl Methyl Ether (CPME)—which offer lower toxicity, reduced volatile organic compound (VOC) emissions, and improved atom economy[4].
Quantitative Solvent Evaluation
The following table summarizes the evaluation of potential extraction solvents based on their HSP values, regulatory classification, and chemical compatibility with the target molecule.
| Solvent Candidate | ICH Q3C Class | Peroxide Formation Risk | HSP Dispersion ( | Suitability Justification |
| Dichloromethane (DCM) | Class 2 | None | 18.2 MPa | Rejected. High solvency, but fails modern green chemistry and LCA sustainability metrics. |
| Diethyl Ether | Class 3 | High | 14.5 MPa | Rejected. Rapid peroxide accumulation guarantees oxidative degradation of the thioether. |
| Ethyl Acetate (EtOAc) | Class 3 | None | 15.8 MPa | Optimal. Green solvent, excellent phase separation, zero peroxide risk, and strong dispersion forces. |
| Cyclopentyl Methyl Ether (CPME) | Class 3 | Low | 16.1 MPa | Optimal. A green ether alternative that resists peroxide formation and offers superior hydrophobicity. |
Process Visualization
Workflow for solvent selection and extraction of thioether-containing propiophenones.
Self-Validating Experimental Protocol
This step-by-step Liquid-Liquid Extraction (LLE) methodology is designed to isolate the target compound while systematically preventing thioether oxidation and ketone enolization.
Prerequisites & Quality Control:
-
Solvent Preparation: Use HPLC-grade Ethyl Acetate (EtOAc) or CPME. Prior to use, sparge the solvent with inert gas (N₂ or Argon) for 15 minutes to displace dissolved oxygen.
-
Peroxide Validation: If utilizing CPME, validate the absence of peroxides using KI-starch indicator strips prior to extraction. The strip must remain uncolored.
Step-by-Step Methodology:
-
Reaction Quenching (pH Control): To the crude aqueous reaction mixture, slowly add a saturated aqueous solution of Ammonium Chloride (
).-
Causality:
acts as a mild buffer, bringing the aqueous phase to a near-neutral pH (~pH 6-7). This prevents the base-catalyzed enolization of the propiophenone core and subsequent aldol condensation side-reactions.
-
-
Solvent Addition: Add the degassed extraction solvent (EtOAc or CPME) to the aqueous mixture in a 1:1 volumetric ratio.
-
Phase Mixing: Agitate the biphasic mixture vigorously for 5 minutes under an inert atmosphere. Allow the layers to separate completely.
-
Note: EtOAc and CPME have excellent density differentials compared to water, ensuring rapid and clean phase separation.
-
-
Aqueous Washing: Isolate the organic layer and wash it sequentially with:
-
1x volume of distilled water (to remove residual inorganic salts).
-
1x volume of saturated aqueous
(brine) (to pre-dry the organic layer by altering the osmotic pressure).
-
-
In-Process Validation (LC-MS/TLC): Before drying, sample 10
L of the organic layer. Analyze via LC-MS to confirm the presence of the target mass and the strict absence of the M+16 sulfoxide peak. -
Drying: Add anhydrous Sodium Sulfate (
) to the organic phase. Swirl until the drying agent is free-flowing. Filter the suspension to remove the hydrated salts. -
Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure. Maintain the water bath temperature strictly below 40°C.
-
Causality: Elevated temperatures in the presence of trace oxygen can supply the activation energy required for auto-oxidation of the thioether.
-
References
- SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing Source: RSC Publishing
- A Study on Solvent Extraction in Pharmaceutical Applications: Examining the Advancements in Green Chemistry Source: IJARST
- Identification of Pharmaceutical Impurities Source: USPTO
- Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands.
- Recent Advances in Polymeric Membrane Integration for Organic Solvent Mixtures Separ
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents | MDPI [mdpi.com]
- 3. Recent Advances in Polymeric Membrane Integration for Organic Solvent Mixtures Separation: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarst.in [ijarst.in]
Application Notes & Protocols: Green Synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Abstract
These application notes provide a comprehensive guide to green and sustainable synthetic methodologies for producing 2'-Chloro-3-(2-thiomethylphenyl)propiophenone, a key intermediate for pharmaceutical research and development. By prioritizing the principles of green chemistry, we present two primary strategic approaches that mitigate the environmental impact associated with traditional synthetic routes like the Friedel-Crafts acylation, which often relies on stoichiometric, moisture-sensitive Lewis acids and hazardous solvents. The protocols detailed herein leverage alternative catalytic systems, greener solvents, and energy-efficient techniques to enhance safety, reduce waste, and improve overall process efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their synthetic workflows.
Introduction
Propiophenone and its substituted derivatives are fundamental structural motifs in a wide array of biologically active molecules and pharmaceutical agents.[1] The target molecule, this compound, possesses the characteristic propiophenone core with dual halogen and sulfur-containing functionalities, suggesting its potential as a versatile intermediate for further chemical elaboration in drug discovery programs.
Traditionally, the synthesis of such aryl ketones is dominated by the Friedel-Crafts acylation, a reaction notorious for its poor atom economy and significant waste generation.[2][3] The classical approach often requires more than stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which form stable complexes with the product ketone.[2] The subsequent hydrolytic workup generates large volumes of acidic and metallic waste streams. Furthermore, the use of volatile and often chlorinated organic solvents contributes to environmental pollution.
In alignment with the growing imperative for sustainable chemical manufacturing, this document outlines two greener synthetic pathways to this compound. These routes are designed to be self-validating by incorporating principles of green chemistry, such as the use of catalytic instead of stoichiometric reagents, employment of environmentally benign solvents or solvent-free conditions, and reduction of energy consumption.[4][5]
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals two logical and strategic bond disconnections, leading to two distinct green synthetic plans.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A: Greener Friedel-Crafts Acylation. This approach involves the acylation of chlorobenzene with an activated form of 3-(2-thiomethylphenyl)propanoic acid. Our focus will be on replacing traditional Lewis acids with heterogeneous catalysts or employing solvent-free conditions.
-
Strategy B: Green Claisen-Schmidt Condensation followed by Catalytic Reduction. This two-step sequence first constructs an α,β-unsaturated ketone (a chalcone) from 2'-chloroacetophenone and 2-thiomethylbenzaldehyde, which is subsequently reduced to the target propiophenone. This route avoids the challenges of acylating a deactivated aromatic ring.
Part 1: Greener Friedel-Crafts Acylation Approaches (Strategy A)
The direct acylation of chlorobenzene, a deactivated aromatic ring, is challenging.[6][7] However, recent advancements in catalysis offer viable green alternatives to the classical AlCl₃-mediated reaction.
Core Concept: Overcoming the Limitations of Traditional Friedel-Crafts
The primary green objectives for modifying the Friedel-Crafts acylation are:
-
Catalyst Replacement: Moving from stoichiometric, moisture-sensitive Lewis acids (e.g., AlCl₃) to recyclable, solid acid catalysts (e.g., zeolites) or low-loading, more benign metal salts (e.g., FeCl₃, metal triflates).[2][3]
-
Solvent Minimization: Shifting from hazardous chlorinated solvents to greener alternatives like ionic liquids or, ideally, implementing solvent-free reaction conditions.[8][9]
-
Waste Reduction: Using the carboxylic acid directly as the acylating agent, which produces water as the only byproduct, thus avoiding the formation of hydrogen chloride from acyl chlorides.[10]
Protocol 1: Zeolite-Catalyzed Acylation with Propanoic Acid Derivative
Zeolites are crystalline aluminosilicates with a microporous structure, acting as solid Brønsted acids. They are reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration, which greatly simplifies the workup procedure.[11][12]
Caption: Workflow for zeolite-catalyzed Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Catalyst Activation: Activate H-Beta or H-Y zeolite catalyst by heating at 400-500°C for 2-4 hours under a stream of dry air or nitrogen to remove adsorbed water. Cool to room temperature in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated zeolite (e.g., 0.5 g per 10 mmol of limiting reagent), 3-(2-thiomethylphenyl)propanoic acid (1.0 eq), and an excess of chlorobenzene (which acts as both reactant and solvent).
-
Reaction Execution: Heat the mixture to reflux (approx. 132°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: After cooling to room temperature, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent (e.g., acetone), dried, and reactivated for future use.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Solvent-Free, Microwave-Assisted Acylation
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, which is highly desirable from a green chemistry perspective.[4][10][13] Inexpensive and non-toxic zinc powder can serve as an effective catalyst for this transformation.[4][13]
Step-by-Step Methodology:
-
Precursor Synthesis: Convert 3-(2-thiomethylphenyl)propanoic acid to the corresponding acyl chloride using a green chlorinating agent like thionyl chloride, ensuring to neutralize any HCl gas produced.
-
Reaction Setup: In a dedicated microwave reactor vessel, combine 3-(2-thiomethylphenyl)propionyl chloride (1.0 eq), chlorobenzene (1.5-2.0 eq), and zinc powder (1.0 eq).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation (e.g., 100-300 W) for 10-30 minutes. The temperature should be monitored and controlled.
-
Workup: After cooling, add ethyl acetate to the reaction mixture and filter to remove the zinc catalyst. The zinc can be washed with dilute HCl and then water, dried, and reused.[13]
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Comparison of Friedel-Crafts Catalytic Systems
| Catalyst System | Acylating Agent | Solvent | Conditions | Yield | Green Chemistry Advantages |
| AlCl₃ (Stoichiometric) | Acyl Chloride | Dichloromethane | 0°C to RT | Good-High | (Baseline - Not Green) |
| Zeolite (H-Beta/H-Y) | Carboxylic Acid | Chlorobenzene (excess) | 130-160°C, 12-24h | Moderate | Reusable catalyst, avoids acyl chloride, water is byproduct.[11][14] |
| FeCl₃ (5 mol%) | Acyl Chloride | Propylene Carbonate | 80-100°C, 4-8h | Good | Low catalyst loading, biodegradable solvent.[3] |
| Cu(OTf)₂ (10 mol%) | Acyl Chloride | Ionic Liquid [bmim][BF₄] | RT, 1-3h | High | Recyclable solvent/catalyst system, mild conditions. |
| Zn powder | Acyl Chloride | Solvent-Free | Microwave, 10-30 min | High | Solvent-free, rapid, reusable and inexpensive catalyst.[4][13] |
Part 2: Green Claisen-Schmidt Condensation & Catalytic Hydrogenation (Strategy B)
This two-step route circumvents the direct acylation of a deactivated ring. It involves the base-catalyzed condensation of an acetophenone with an aldehyde to form a chalcone, followed by the selective reduction of the carbon-carbon double bond.
Core Concept: An Alternative Pathway with Green Advantages
-
Step 1: Claisen-Schmidt Condensation. This reaction can be performed under very green conditions, such as grinding the reactants together in a mortar and pestle with a catalytic amount of solid base, eliminating the need for a solvent.[15] Ultrasound irradiation is another energy-efficient method to promote this reaction.[1]
-
Step 2: Selective Reduction. The resulting chalcone's C=C double bond can be selectively reduced without affecting the carbonyl group. Catalytic transfer hydrogenation (CTH) is a particularly green method, as it uses a safe hydrogen donor like ammonium formate instead of pressurized hydrogen gas and can be accelerated by microwave heating.[16]
Caption: Workflow for the two-step chalcone synthesis and reduction.
Protocol 3: Solvent-Free Claisen-Schmidt Condensation
Step-by-Step Methodology:
-
Reactant Preparation: In a porcelain mortar, combine 2'-chloroacetophenone (1.0 eq), 2-thiomethylbenzaldehyde (1.0 eq), and powdered sodium hydroxide (NaOH, 0.2 eq).
-
Grinding: Grind the mixture vigorously with a pestle for 5-20 minutes. The mixture will likely become a paste and may solidify as the reaction proceeds.[15]
-
Workup: Monitor the reaction to completion using TLC. Once complete, add 20 mL of cold water to the mortar and break up the solid mass.
-
Isolation: Transfer the suspension to a beaker and carefully neutralize by adding 10% aqueous HCl until the pH is ~7.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield the crude chalcone intermediate, which can often be used in the next step without further purification.
Protocol 4: Microwave-Assisted Catalytic Transfer Hydrogenation
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reactor vessel, dissolve the crude chalcone from the previous step (1.0 eq) in ethanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%) and ammonium formate (3-5 eq).[16]
-
Microwave Irradiation: Seal the vessel and heat with stirring in a microwave reactor to 60-80°C for 15-30 minutes.
-
Catalyst Removal: After cooling, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Conclusion
The synthesis of this compound can be achieved through multiple pathways that adhere to the principles of green chemistry. By moving away from traditional Friedel-Crafts conditions, researchers can significantly reduce waste, avoid hazardous materials, and improve process efficiency. The zeolite-catalyzed and solvent-free microwave-assisted acylation methods offer direct routes, although they may require optimization for the deactivated chlorobenzene substrate. The two-step Claisen-Schmidt condensation followed by catalytic transfer hydrogenation presents a robust and high-yielding alternative that employs exceptionally green and mild conditions. The selection of the optimal route will depend on factors such as substrate availability, equipment, and desired scale, but both strategies provide a strong foundation for the sustainable production of this valuable chemical intermediate.
References
-
Adams, C. J., Earle, M. J., Roberts, G., & Seddon, K. R. (1998). Friedel-Crafts reactions in room temperature ionic liquids. Chemical Communications, (19), 2097-2098. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Applied Catalysis A: General. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. [Link]
-
Green Chemistry. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
Helvetica Chimica Acta. (2005). Solvent-Free Catalytic Friedel-Crafts Acylation of Aromatic Compounds with Carboxylic Acids by Using a Novel Heterogeneous Catalyst. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Organic Chemistry Portal. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. [Link]
-
American Chemical Society. (2023). Zeolite catalyzed Friedel-Crafts acylations. [Link]
-
ResearchGate. (2015). Zeolite catalyzed friedel-crafts reactions: A review. [Link]
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MDPI. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]
-
Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. [Link]
-
Taylor & Francis Online. (2006). A Rapid, Mild, Efficient, and Solvent‐Free Friedel‐Crafts Acylation of N‐Acetyltetrahydroharmine. [Link]
-
Shanghai Institute of Organic Chemistry. (2010). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [Link]
-
Usiena Air. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. [Link]
-
RJPN. (2023). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. [Link]
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ResearchGate. (2025). Microwave-assisted acylation of aromatic compounds using carboxylic acids and zeolite catalysts. [Link]
-
PubMed Central. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. [Link]
-
PubMed Central. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
Cambridge University Press. (2010). Claisen-Schmidt condensation. [Link]
-
ChemRxiv. (2022). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]
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Wiley Online Library. (2025). ChemInform Abstract: An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. [Link]
-
RSC Publishing. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. [Link]
-
Taylor & Francis Online. (2022). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
PubChem. (2023). 2'-Chloro-3-(3-methylphenyl)propiophenone. [Link]
-
RSC Publishing. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
PrepChem. (2023). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. [Link]
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MedScien. (2023). Retrosynthesis. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
-
Chemguide. (2023). friedel-crafts acylation of benzene. [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
Chemistry Stack Exchange. (2022). Retrosynthesis of (2E)-1-(2,4-dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. [Link]
-
International Journal of Pharmaceutical and Educational Research. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]
- Google Patents. (2014). A green process for preparing 2-(4-formylphenyl)
-
arXiv.org. (2026). Protect*: Steerable Retrosynthesis through Neuro-Symbolic State Encoding. [Link]
-
European Patent Office. (1983). Production of propiophenone. [Link]
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Handling and storage protocols for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Application Notes & Protocols for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Prepared by: Gemini, Senior Application Scientist
Introduction and Scope
These application notes provide a comprehensive guide to the safe handling, storage, and quality control of this compound. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or research tool.
This compound is a substituted propiophenone containing three key functional groups: an aromatic chloride, a ketone, and a thioether (thiomethyl). The combination of these moieties dictates its chemical reactivity, potential hazards, and stability. Due to the limited availability of specific safety and handling data for this exact molecule, the protocols and recommendations outlined herein are synthesized from established best practices for analogous chemical structures, including chlorinated aromatic ketones and organosulfur compounds.[1][2][3] The primary objective of this guide is to establish a framework for safe laboratory practices through a detailed understanding of the compound's inferred properties.
Compound Profile and Physicochemical Properties
A precise understanding of the compound's properties is foundational to its safe handling. The data below is based on its chemical structure and data from closely related isomers.
| Property | Data | Source / Method |
| Molecular Formula | C₁₆H₁₅ClOS | Calculated |
| Molecular Weight | 290.81 g/mol | Calculated |
| CAS Number | Not explicitly available. Related isomers include 898754-60-4 and 898781-48-1. | [4][5] |
| Appearance | Expected to be a crystalline solid or a viscous liquid. | Inference |
| Solubility | Expected to be miscible with organic solvents like alcohol, ether, and benzene. | |
| Inferred Boiling Point | > 200 °C at 760 mmHg (based on related structures). | [4] |
Structural Features and Their Implications:
-
Propiophenone Backbone: The core structure is a ketone, which can be susceptible to reduction reactions.[6]
-
2'-Chloro Group: The chlorine atom on the phenyl ring makes the compound an aromatic halide. This functional group can influence the molecule's electronic properties and potential for nucleophilic substitution reactions.
-
2-Thiomethylphenyl Group: This organosulfur moiety is a key feature. Thioethers can be oxidized and are often associated with strong, unpleasant odors.[3][7] Handling in a well-ventilated area is crucial.
Hazard Identification and Risk Assessment
A systematic risk assessment is mandatory before handling this compound. The potential hazards are inferred from data on structurally similar chemicals.[8][9][10]
Inferred Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.[8]
-
Dermal/Skin Contact: May cause skin irritation. Prolonged contact should be avoided.[11]
-
Eye Contact: Expected to cause serious eye irritation.[12]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][12]
-
Organosulfur Hazards: Many organosulfur compounds can liberate toxic or flammable gases like hydrogen sulfide upon decomposition or reaction with acids.[13] They are also often associated with strong, pungent odors.[3]
A logical workflow for risk assessment should be followed before any experimental work begins.
Caption: Risk assessment workflow for handling novel or poorly characterized compounds.
Engineering Controls and Personal Protective Equipment (PPE)
Based on the inferred hazards, stringent safety measures are required to minimize exposure.[2][13][14]
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. | To prevent inhalation of vapors or aerosols and to contain the potential strong odor from the organosulfur group.[11][12] |
| Eyewash Station & Safety Shower: Must be readily accessible and tested regularly. | To provide immediate decontamination in case of accidental eye or skin contact.[2][15] | |
| Personal Protective | Eye/Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk. | To protect against eye irritation or serious injury from splashes.[11] |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling. | To prevent skin contact and potential irritation.[8][13] | |
| Skin/Body Protection: A flame-retardant lab coat must be worn and kept fastened. For larger quantities, impervious clothing or a chemical apron is recommended. | To protect skin from accidental spills and contamination.[2] | |
| Respiratory Protection: If work outside a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used. | To provide respiratory protection as a secondary measure if primary engineering controls fail or are not available.[12] |
Handling and Emergency Protocols
Adherence to a strict, step-by-step protocol is essential for safe handling.
General Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned correctly, and a waste container is properly labeled and accessible.
-
Weighing: If the compound is a solid, carefully transfer the required amount from the storage container to a weighing vessel inside the fume hood. Use anti-static measures if the compound is a fine powder.
-
Transfer: Use a spatula or other appropriate tool for solid transfers. For solutions, use a calibrated pipette or syringe.
-
Post-Handling: After use, securely seal the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of contaminated gloves and wipes in the designated hazardous waste container.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Spill and Emergency Procedures
-
Small Spill (in fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Storage Protocols
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
| Parameter | Recommended Condition | Rationale and Causality |
| Temperature | Store at 2-8°C.[16] | Reduced temperature slows the rate of potential degradation reactions, preserving the compound's purity over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The thioether moiety is susceptible to oxidation, which could form sulfoxides or sulfones. An inert atmosphere minimizes this oxidative degradation. |
| Light | Protect from light by using an amber vial or storing it in a dark location. | Propiophenone and other aromatic ketones can be photosensitive. Exposure to UV light may catalyze degradation or unwanted side reactions. |
| Container | Store in a tightly sealed, properly labeled container made of glass or other inert material. | Prevents contamination from moisture and air, and ensures clear identification.[2] |
| Incompatibilities | Store away from strong oxidizing agents (e.g., peroxides, nitrates) and strong bases. | Strong oxidizers can react exothermically with the thioether group. Strong bases can react with the ketone functional group.[2][12] |
Stability and Degradation
Understanding potential degradation pathways is key to interpreting experimental results and ensuring the use of high-quality material. The primary points of instability are the thioether and ketone functionalities.
Caption: Potential degradation pathways for the title compound under various conditions.
Quality Control and Analytical Protocols
Regularly verifying the identity and purity of the compound is essential for reproducible research.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be done using a UV detector (e.g., at 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the parent compound and can be used to identify impurities and degradation products.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing purity if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve stability or volatility.[19]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to identify major impurities.
Protocol: Purity Check by HPLC
-
Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or a similar solvent to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a working concentration of ~50-100 µg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Analysis: Inject the working solution. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.
Waste Disposal
All waste containing this compound, including contaminated materials (gloves, wipes, absorbent), must be treated as hazardous chemical waste.
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the chemical name, concentration, and appropriate hazard symbols.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[13]
References
- Benchchem. 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone. Benchchem.
- NOAA. PROPIOPHENONE, 4'-AMINO-. CAMEO Chemicals.
- Alfa Chemistry. CAS 898754-60-4 3'-Chloro-3-(2-thiomethylphenyl)propiophenone. Alfa Chemistry.
- Propiophenone-2',3',4',5',6' - Safety Data Sheet. (Source not specified).
- PubChem. 2'-Chloro-3-(3-methylphenyl)propiophenone. National Center for Biotechnology Information.
- The Good Scents Company. propiophenone, 93-55-0. The Good Scents Company.
- CymitQuimica. Safety Data Sheet. CymitQuimica.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetophenone. Cole-Parmer.
- Product Stewardship Summary Specialty Organosulfur Products. (2017). (Source not specified).
- Merck. SAFETY DATA SHEET. (2025). Merck.
- Safety Data Sheet. (Source not specified).
- TCI Chemicals. SAFETY DATA SHEET - 2-Hydroxy-2-methylpropiophenone. (2025). TCI Chemicals.
- U.S. Food and Drug Administration. 3.2.S.7.1 Stability Summary and Conclusions. accessdata.fda.gov.
- ChemScene. 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone. ChemScene.
- Fisher Scientific. SAFETY DATA SHEET. (2025). Fisher Scientific.
- TLC Pharmaceutical Standards. Safety Data Sheet. TLC Pharmaceutical Standards.
- SAFETY DATA SHEET. (2010). (Source not specified).
- Cayman Chemical. Safety Data Sheet - Propiophenone. (2024). Cayman Chemical.
-
Analytical Method Summaries. (2023). (Source not specified). Available at: [Link]
- CymitQuimica. SAFETY DATA SHEET - 3-(2,4-dimethylphenyl) propiophenone. (2023). CymitQuimica.
- Rieke Metals, Inc. 2'-chloro-3-(3-chloro-5-fluorophenyl)propiophenone. (Source not specified).
- CDH Fine Chemical. PROPIOPHENONE FOR SYNTHESIS. CDH Fine Chemical.
- Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (Source not specified).
- González-Peña, D., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. PMC.
- Lokesh, B. V. S., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. International Journal of Pharmaceutical and Educational Research.
- Sigma-Aldrich. 2'-chloro-3-(4-thiomethylphenyl)propiophenone. Sigma-Aldrich.
- Moreno, I., et al. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. PubMed.
- Wikipedia. Organosulfur chemistry. Wikipedia.
- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone. Google Patents.
- QuickCompany. Novel Process For The Preparation Of 3' Chloropropiophenone. QuickCompany.
- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. (Source not specified).
- Analyst (RSC Publishing). The determination of α-(4-chloro-2-methylphenoxy)propionic acid in chloromethylphenoxypropionic acids by gas-liquid chromatography with an internal standard. Royal Society of Chemistry.
- U.S. Food and Drug Administration. Analytical Methods (methods used to detect and measure each analyte). fda.gov.
- Yuan, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-3'-chloropropiophenone. (2026). ChemicalBook.
- Chauhan, N. P. S., et al. (2011). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate.
Sources
- 1. PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cpchem.com [cpchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2'-chloro-3-(4-thiomethylphenyl)propiophenone | 898781-48-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemscene.com [chemscene.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Friedel-Crafts Acylation Protocols for Thio-Functionalized Diaryl Ketones
This Application Note is designed for research scientists and process chemists involved in the synthesis of complex diaryl ketones. It specifically addresses the challenges of performing Friedel-Crafts acylation on substrates containing Lewis-basic sulfide moieties and deactivated aromatic rings, using 2'-Chloro-3-(2-thiomethylphenyl)propiophenone as the primary case study.
Target Molecule: this compound CAS Registry (Related): 898790-96-0 (Analogous methyl derivative) Methodology: Stoichiometry-Controlled Lewis Acid Catalysis
Strategic Analysis & Chemical Logic
The synthesis of This compound via Friedel-Crafts acylation presents a classic "chemoselectivity vs. regioselectivity" paradox. The target molecule consists of a deactivated 2-chlorophenyl ring linked via a saturated propionyl chain to an activated (but Lewis-basic) 2-(methylthio)phenyl ring.
The "Sulfide-Catalyst" Trap
In standard Friedel-Crafts protocols, aluminum chloride (
-
Mechanism of Failure: The sulfur atom rapidly donates its lone pair to the aluminum center, forming a stable R-S(AlCl3)-R complex.
-
Consequence: This sequestration effectively "poisons" the catalyst, requiring super-stoichiometric quantities of Lewis acid to sustain the reaction. Furthermore, the complexed sulfur becomes electron-withdrawing, altering the electronic properties of the pendant ring.
Regiochemical Challenges
The target requires the ketone to be attached to the 2-position (ortho) of the chlorobenzene ring.
-
Direct Acylation of Chlorobenzene: The chlorine atom is an ortho/para director but deactivates the ring. Steric hindrance at the ortho position typically drives selectivity toward the para isomer (>90%).
-
Solution: While direct acylation of chlorobenzene is described below for "involving" procedures, high-purity synthesis of the ortho isomer often requires Intramolecular Friedel-Crafts (cyclization of a precursor) or alternative organometallic routes (e.g., Grignard addition to nitriles).
This guide focuses on the Intermolecular Friedel-Crafts Protocol , optimized to manage sulfur poisoning and maximize yield, acknowledging the regiochemical limitations.
Experimental Protocol: "Sulfide-Compensated" Acylation
Objective: Acylation of Chlorobenzene with 3-(2-(methylthio)phenyl)propionyl chloride. Scale: 10 mmol basis.
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8][9] | Quantity |
| 3-(2-(methylthio)phenyl)propanoic acid | Precursor | 1.0 | 1.96 g |
| Thionyl Chloride ( | Chlorinating Agent | 1.5 | 1.1 mL |
| Chlorobenzene | Substrate/Solvent | 5.0 | 5.1 mL |
| Aluminum Chloride ( | Lewis Acid Catalyst | 2.5 | 3.33 g |
| Dichloromethane (DCM) | Solvent (Anhydrous) | - | 20 mL |
| DMF | Catalyst (Acyl formation) | cat.[10] | 2 drops |
Step 1: In-Situ Generation of Acyl Chloride
Rationale: Commercial acid chlorides containing sulfides are unstable. Fresh generation prevents hydrolysis and polymerization.
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (
). -
Addition: Charge with 3-(2-(methylthio)phenyl)propanoic acid (10 mmol) and anhydrous DCM (10 mL).
-
Chlorination: Add Thionyl Chloride (15 mmol) dropwise, followed by catalytic DMF.
-
Reaction: Reflux at 40°C for 2 hours. Monitor gas evolution (
). -
Isolation: Evaporate solvent and excess
under reduced pressure. Re-dissolve the crude yellow oil in fresh anhydrous DCM (5 mL).-
Checkpoint: IR analysis should show the disappearance of the carboxylic -OH broad band and appearance of the -COCl stretch (~1800
).
-
Step 2: The Friedel-Crafts Acylation
Rationale: The "Reverse Addition" technique is critical here. Adding the catalyst to the substrate minimizes local high concentrations of acyl chloride that could lead to side reactions.
-
Catalyst Suspension: In a separate 100 mL three-neck RBF under Nitrogen, suspend
(25 mmol, 2.5 equiv) in Chlorobenzene (5 mL) and DCM (15 mL).-
Note:2.5 equivalents are mandatory. 1.0 eq complexes the Carbonyl, 1.0 eq complexes the Sulfide, and 0.5 eq drives the catalytic cycle.
-
-
Cooling: Cool the suspension to 0–5°C using an ice/salt bath.
-
Addition: Transfer the freshly prepared acyl chloride solution (from Step 1) into a pressure-equalizing addition funnel. Add dropwise over 30 minutes.
-
Observation: The mixture will darken (orange/brown) as the acylium-aluminum complex forms.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.
-
Optimization: If conversion is low (<50% by TLC), heat to reflux (40°C). Chlorobenzene is deactivated, requiring higher energy than anisole or benzene.
-
-
Quenching (Critical):
-
Cool the mixture to 0°C.
-
Slowly pour the reaction mass into a beaker containing 100g of crushed ice and 10 mL conc. HCl.
-
Why: The HCl breaks the robust Al-S and Al-O bonds, liberating the free ketone and sulfide.
-
Step 3: Work-up & Purification[2]
-
Extraction: Extract the aqueous phase with DCM (
mL). -
Washing: Wash combined organics with:
-
(
mL) -
Sat.
(to remove unreacted acid) -
Brine (Sat.
)
-
(
-
Drying: Dry over anhydrous
and concentrate in vacuo. -
Purification: The crude residue will contain a mixture of isomers (2'-Cl vs 4'-Cl).
-
Column Chromatography: Silica Gel (230-400 mesh).
-
Eluent: Hexane:Ethyl Acetate (gradient 95:5 to 85:15).
-
Target: The 2'-Chloro (ortho) isomer typically elutes after the 4'-Chloro isomer due to the dipole moment and potential intramolecular H-bonding interactions, though this varies by stationary phase.
-
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the specific "Sulfide-Poisoning" pathway that necessitates the modified stoichiometry.
Caption: Mechanistic flow showing the competitive consumption of catalyst by the sulfide moiety (Red path) vs. the productive acylium formation (Blue path).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst Poisoning | Increase |
| Desulfurization | C-S bond cleavage | Lower reaction temperature to <20°C. Avoid prolonged reaction times. |
| Wrong Isomer (4'-Cl) | Thermodynamic Control | The para isomer is favored. To enhance ortho selectivity, consider using a solvent with a higher dielectric constant (e.g., Nitromethane) which stabilizes the ortho transition state, though para will likely remain dominant. |
| Polymerization | Reactive Thio-group | Ensure strictly anhydrous conditions. Water generates HCl, which can degrade the sulfide. |
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Retrieved from
-
Sigma-Aldrich. (2024). Friedel–Crafts Acylation: Reaction Procedures and Catalyst Selection. Retrieved from
-
PubChem. (2021). Compound Summary: 2'-Chloro-3-(3-methylphenyl)propiophenone.[11] Retrieved from [11]
-
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. Retrieved from
-
Mahurkar, S. S., et al. (2019). An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. Chemistry & Biology Interface. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 11. 2'-Chloro-3-(3-methylphenyl)propiophenone | C16H15ClO | CID 24725691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Process Chemistry Support Center: Optimizing 2'-Chloro-3-(2-thiomethylphenyl)propiophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone. This molecule presents a classic chemoselectivity challenge for drug development professionals. It contains three highly sensitive functionalities: a carbonyl group, an ortho-chloro substituent, and a thioether (-SMe) group.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you bypass common pitfalls like catalyst poisoning and off-target reduction, ensuring a high-yielding, scalable synthesis.
Reaction Pathway Overview
The standard synthesis follows a two-step sequence: a Claisen-Schmidt (aldol) condensation to form an
Two-step synthesis route from acetophenone and benzaldehyde to the target propiophenone.
Quantitative Troubleshooting Matrix
When scaling up this synthesis, researchers frequently encounter yield-crashing side reactions during the reduction phase. Use the matrix below to diagnose and correct quantitative losses.
| Observed Issue | Yield Impact | Root Cause | Corrective Action |
| Reaction stalls at reduction step | > 80% loss | Sulfur poisoning of Pd/C or PtO | Switch to a non-transition-metal method (Na |
| Formation of des-chloro byproduct | 20–40% loss | Hydrodechlorination (hydrogenolysis) of the 2'-chloro group under H | Avoid H |
| Over-reduction to the alcohol | 10–15% loss | Lack of 1,4- vs 1,2-reduction selectivity. | Strictly control dithionite equivalents or switch to Stryker's reagent. |
| Low chalcone yield (Step 1) | 15–25% loss | Cannizzaro reaction of the benzaldehyde or self-condensation of the acetophenone. | Maintain temperature at 0 °C during base addition; ensure strict 1:1 stoichiometry. |
Deep-Dive FAQs: Mechanistic Causality
Q1: Why does standard catalytic hydrogenation (Pd/C or PtO
Q2: What is the mechanistic advantage of using Sodium Dithionite (Na
Q3: Are there homogeneous catalytic alternatives if I want to avoid biphasic mixtures?
A: Yes. Stryker's Reagent (
Decision tree for selecting the optimal chemoselective reduction strategy to avoid pitfalls.
Optimized Experimental Protocols
The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction integrity at every stage.
Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-chloroacetophenone (1.0 eq, 10 mmol, 1.54 g) and 2-(methylthio)benzaldehyde (1.0 eq, 10 mmol, 1.52 g) in 50 mL of absolute ethanol.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 10 mL of a 20% aqueous NaOH solution dropwise over 15 minutes. Causality: Slow addition at low temperature suppresses the Cannizzaro side-reaction of the benzaldehyde.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting acetophenone is consumed. The product chalcone will appear as a bright yellow, UV-active spot with a lower
value than the benzaldehyde. -
Workup & Isolation: Pour the mixture into 100 mL of ice water. Neutralize with 1M HCl until the pH reaches 7. Filter the precipitated yellow chalcone, wash with cold water, and recrystallize from hot ethanol.
-
Expected Yield: 85–90%.
-
Protocol B: Chemoselective Conjugate Reduction (Phase-Transfer Dithionite Method)
-
System Setup: In a 250 mL two-neck flask, dissolve the chalcone intermediate (1.0 eq, 5 mmol, ~1.51 g) in 40 mL of dichloromethane (CH
Cl ). -
PTC Addition: Add tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq, 0.5 mmol, 170 mg) to the organic layer.
-
Aqueous Phase: In a separate beaker, prepare a solution of sodium dithionite (Na
S O ) (5.0 eq, 25 mmol, 4.35 g) and sodium bicarbonate (NaHCO ) (5.0 eq, 25 mmol, 2.10 g) in 40 mL of deionized water. -
Biphasic Reaction: Add the aqueous solution to the organic layer. Vigorously stir the biphasic mixture at reflux (approx. 40 °C) for 2–3 hours. Causality: Vigorous stirring is critical for the PTC to successfully shuttle the dithionite ion into the organic phase to interact with the chalcone.
-
Validation Checkpoint: The biphasic mixture will transition from bright yellow (chalcone) to colorless/pale yellow as the conjugated double bond is reduced. The disappearance of the yellow color is a highly reliable visual indicator of reaction completion. Confirm with TLC.
-
Workup & Purification: Separate the organic layer, and extract the aqueous layer twice with 20 mL CH
Cl . Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to yield the pure target compound.-
Expected Yield: 80–88%.
-
References
-
Title: Selective Reduction of double bond in 2'-hydroxychalcones with sodium dithionite under phase transfer catalysed conditions. Source: Synthetic Communications (Taylor & Francis / Marcel Dekker) URL: [Link]
Sources
Troubleshooting crystallization failures of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Executive Summary
You are likely encountering difficulties with 2'-Chloro-3-(2-thiomethylphenyl)propiophenone , a lipophilic ketone intermediate often utilized in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs).[1]
This molecule presents a "perfect storm" for crystallization failures:
-
Conformational Flexibility: The ethylene bridge allows significant rotation, lowering the melting point and entropy of fusion.
-
Lipophilicity: The chloro- and thiomethyl- groups make it prone to "oiling out" (Liquid-Liquid Phase Separation or LLPS) in polar solvents.[1]
-
Oxidation Sensitivity: The thioether (-SMe) moiety is easily oxidized to a sulfoxide, an impurity that actively poisons crystal growth sites.[1]
This guide moves beyond generic advice to address the specific thermodynamic and kinetic barriers preventing your isolation.
Phase 1: Diagnostic Workflow
Before altering your solvent system, identify the failure mode using the logic flow below.
Figure 1: Diagnostic logic for isolating root causes of crystallization failure. Note the critical checkpoint for sulfoxide impurities.
Phase 2: Technical Troubleshooting Guides (FAQs)
Issue 1: The "Oiling Out" Phenomenon
User Question: "Every time I cool the solution, the product separates as a yellow oil droplets at the bottom, not crystals. Why is this happening?"
Technical Explanation: You are encountering Liquid-Liquid Phase Separation (LLPS) . Thermodynamically, the "oiling out" boundary (spinodal decomposition) for this molecule lies above the crystallization solubility curve in many solvents.
-
The Cause: The 2'-chloro and thiomethyl groups disrupt the crystal lattice energy, lowering the melting point. If the solution is cooled too rapidly, the system enters a region where it is energetically more favorable to form an amorphous oil phase than to overcome the energy barrier for nucleation.
-
The Fix: You must crystallize from the Metastable Zone Width (MSZW) —the narrow region where the solution is supersaturated but not yet unstable enough to oil out.
Corrective Protocol:
-
Switch Solvent: Use Toluene (Solvent) / Heptane (Anti-solvent) .[1] This system suppresses oiling better than alcohols for this specific lipophile.[1]
-
Temperature Control: Do not crash cool.
-
Seeding (Crucial):
Issue 2: Impurity Inhibition (The "Sulfoxide" Trap)
User Question: "My material is 92% pure, but it won't crystallize even with seeds. The seeds just dissolve or get coated in oil."
Technical Explanation: The thioether group (-SMe) is highly susceptible to oxidation, forming the Sulfoxide (S=O) analog.
-
Mechanism: The sulfoxide molecule is structurally similar to your product but has a different dipole moment and hydrogen bonding capability. It incorporates into the growing crystal face and "caps" it, arresting further growth.
-
Threshold: For this specific class of molecules, sulfoxide levels >1.5% can completely inhibit crystallization.
Corrective Protocol:
-
Check LC-MS: Look for a peak with Mass = M+16 (Oxygen addition).[1]
-
Purification: If Sulfoxide > 1.5%, crystallization will fail.[1] You must perform a silica plug filtration using Hexane/Ethyl Acetate (9:1) to remove the polar sulfoxide before attempting crystallization.
-
Prevention: Perform all crystallization steps under a Nitrogen atmosphere . Add 0.1% BHT (butylated hydroxytoluene) to the crystallization solvent if the process is prolonged.
Issue 3: Polymorph & Melting Point Discrepancies
User Question: "Literature says the melting point should be 68-70°C, but my solid melts at 55°C. Is it wet?"
Technical Explanation: Propiophenone derivatives with flexible side chains often exhibit Enantiotropic Polymorphism .[1]
-
Form I (Stable): Higher melting point, usually obtained from non-polar solvents (Toluene/Heptane).
-
Form II (Metastable): Lower melting point, often obtained from rapid cooling in alcohols (MeOH/EtOH).
Corrective Protocol: If you have the low-melting form, you can convert it to the stable form via Slurry Ripening :
-
Suspend the solid in Heptane (10 volumes) at 40°C.
-
Stir for 12–24 hours.
-
The system will undergo "Ostwald Ripening," where the metastable (more soluble) crystals dissolve and re-deposit onto the stable (less soluble) lattice.
Phase 3: Validated Experimental Protocol
Protocol: Seeded Cooling Crystallization of this compound
Objective: Avoid oiling out and minimize sulfoxide formation.
| Parameter | Specification | Rationale |
| Solvent System | Toluene / n-Heptane | Toluene solubilizes the aromatic core; Heptane acts as a gentle anti-solvent.[1] |
| Ratio | 1:3 (v/v) | Optimized for yield without triggering LLPS.[1] |
| Concentration | 3 mL Toluene per gram of crude | High dilution prevents uncontrolled supersaturation.[1] |
| Atmosphere | Nitrogen / Argon | Critical: Prevents oxidation of -SMe to -S(O)Me.[1] |
Step-by-Step Workflow:
-
Dissolution: Charge crude material and Toluene (3 vol) into the reactor. Heat to 50°C until fully dissolved.
-
Polishing: Filter hot solution through a 0.45µm PTFE filter to remove dust (nucleation sites).[1]
-
Equilibration: Cool filtrate to 35°C .
-
Seeding: Add 1.0 wt% of pure seed crystals. Note: If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.
-
Ageing: Stir at 35°C for 2 hours . (Do not skip this! This establishes a crystal bed).[1]
-
Anti-Solvent Addition: Add n-Heptane (3 vol) slowly over 4 hours via a dosing pump.
-
Cooling Ramp: Cool to 0°C at a rate of 5°C/hour.
-
Isolation: Filter immediately. Wash with cold Heptane.[1] Dry under vacuum at 35°C.[1]
Visualizing the Pathway
The following diagram illustrates the critical "Seeding Window" required to avoid the oiling-out zone.
Figure 2: Conceptual Phase Diagram.[1] Successful crystallization requires seeding within the Metastable Zone (Yellow) to prevent crossing into the Oiling Out Zone (Red).
References
-
Process for making montelukast and intermediates. (2009). US Patent 7,476,748.[1] Vertex AI Search Snippet 1.1. Link
- Relevance: Describes the purification of Montelukast intermediates using Toluene/Hydrocarbon systems to avoid oiling out.
-
Oiling Out in Crystallization. Mettler Toledo Technical Guides. Vertex AI Search Snippet 1.5. Link
-
Relevance: Provides the thermodynamic basis for Liquid-Liquid Phase Separation (LLPS) and the necessity of seeding.[2]
-
-
Synthesis of Montelukast. (2010). Organic Process Research & Development. Vertex AI Search Snippet 1.4. Link[1]
- Relevance: Details the handling of the ketone intermediate and the impact of impurities on downstream processing.
-
Impact of Molecular and Crystal Structure on Melting Points. (2024). MDPI. Vertex AI Search Snippet 1.18. Link[1]
- Relevance: Explains the structural factors (halogen bonding, flexibility)
-
Method for inducing crystalline state transition. (1998).[1] US Patent 5,811,547.[1] Vertex AI Search Snippet 1.22. Link
- Relevance: Describes techniques (slurry ripening) to convert metastable oily solids into stable crystalline forms.
Sources
Minimizing side reactions during 2'-Chloro-3-(2-thiomethylphenyl)propiophenone formation
Executive Summary & Reaction Pathway
The synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (a dihydrochalcone derivative) presents a unique set of chemoselective challenges due to the simultaneous presence of an aryl chloride (susceptible to hydrodehalogenation) and an aryl sulfide (a potent catalyst poison).
The industry-standard route involves a two-step sequence:
-
Claisen-Schmidt Condensation : Coupling 2'-chloroacetophenone with 2-(methylthio)benzaldehyde to form the chalcone intermediate.
-
Chemoselective Reduction : Saturation of the alkene (C=C) without reducing the carbonyl (C=O) or the aryl chloride (Ar-Cl), and without desulfurizing the thioether.
This guide addresses the specific side reactions inherent to this pathway, providing validated protocols to maximize yield and purity.
Critical Process Parameters (CPPs) & Side Reaction Analysis
Step 1: Claisen-Schmidt Condensation
Primary Side Reaction: Self-condensation of 2'-chloroacetophenone.[1] Secondary Side Reaction: Cannizzaro reaction of 2-(methylthio)benzaldehyde.
| Parameter | Recommended Range | Scientific Rationale |
| Base Choice | LiOH or Ba(OH)₂ | Milder cations (Li⁺, Ba²⁺) coordinate with the enolate, stabilizing it and reducing polymerization compared to NaOH/KOH.[1] |
| Temperature | 0°C → 20°C | Low initial temperature suppresses the kinetic self-condensation of the ketone. |
| Stoichiometry | 1.0 : 1.1 (Ketone:Aldehyde) | Slight excess of aldehyde drives the equilibrium forward; excess ketone leads to difficult-to-remove dimers. |
Step 2: Chemoselective Reduction
Primary Side Reaction: Hydrodehalogenation (Loss of Cl). Secondary Side Reaction: Catalyst Poisoning (by Sulfur).
| Impurity Type | Cause | Prevention Strategy |
| De-chlorinated Product | Pd/C or Pt/C catalysis | Avoid standard noble metals.[1] Use Zn/Acetic Acid or Sulfided Pt/C . |
| Saturated Alcohol | Over-reduction of C=O | Control reductant strength. Avoid LiAlH₄. Use 1,4-selective conditions. |
| Sulfoxide/Sulfone | Oxidation during workup | Degas solvents; avoid peroxide-containing ethers; use antioxidants (e.g., BHT).[1] |
Troubleshooting Guide (Q&A)
Q1: My reaction mixture in Step 1 turns dark red/black, and the yield is <40%. What is happening?
Diagnosis: This indicates polymerization or Michael addition of the chalcone product. The chalcone product is an
-
Switch to a heterogeneous base like Barium Hydroxide (Ba(OH)₂) in methanol.
-
Stop the reaction immediately upon consumption of the limiting reagent (monitor via HPLC/TLC). Do not "soak" overnight.
Q2: During the hydrogenation step (Step 2), the reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning . The thiomethyl (-SMe) group binds irreversibly to the active sites of non-sulfided Pd or Pt catalysts. Solution:
-
Protocol A (Preferred): Switch to Zn dust in Acetic Acid . This method is immune to sulfur poisoning and highly selective for C=C reduction.
-
Protocol B (Alternative): Use Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is pre-poisoned, preventing the sulfur in your molecule from interfering, while retaining activity for C=C reduction.[1]
Q3: Mass Spec shows a significant peak at M-34 (Loss of Chlorine). Diagnosis: Hydrodehalogenation . Standard hydrogenation conditions (H₂, Pd/C) rapidly cleave Ar-Cl bonds, especially in the ortho position.[1] Solution:
-
Avoid Pd/C entirely.
-
If using catalytic hydrogenation, add Diphenylsulfide (catalytic amount) to the reaction mixture to attenuate catalyst activity, or use Wilkinson’s Catalyst (RhCl(PPh₃)₃) which is less prone to oxidative addition into Ar-Cl bonds (though S-poisoning remains a risk).[1]
-
Best Fix: Use the Zn/AcOH protocol (see Section 5).
Visualizing the Pathway & Logic
Caption: Decision logic for minimizing hydrodehalogenation and over-reduction during the synthesis.
Validated Experimental Protocol
Step 1: Formation of the Chalcone
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2'-chloroacetophenone (10.0 g, 64.7 mmol) and 2-(methylthio)benzaldehyde (10.8 g, 71.1 mmol) in Ethanol (150 mL).
-
Base Addition: Cool to 0-5°C. Add LiOH·H₂O (3.0 g, 71.5 mmol) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Once the ketone is consumed, pour the mixture into ice water (500 mL) containing acetic acid (5 mL) to neutralize.
-
Isolation: Filter the yellow precipitate. Recrystallize from Ethanol to remove any self-condensation dimers.[1]
-
Target Yield: 85-90%.[1]
-
Step 2: Selective Reduction (Zn/AcOH Method)
Why this method? It avoids sulfur poisoning and preserves the Ar-Cl bond.
-
Setup: Dissolve the Chalcone intermediate (10.0 g) in Glacial Acetic Acid (100 mL).
-
Activation: Add Zinc Dust (20.0 g, excess) slowly to the stirring solution at room temperature. (Caution: Exothermic).
-
Heating: Heat the mixture to 60-70°C for 2-4 hours. Monitor strictly by HPLC to prevent over-reduction to the alcohol.
-
Filtration: Filter off the excess Zinc through a Celite pad while hot. Wash with EtOAc.
-
Neutralization: Concentrate the filtrate. Dilute with EtOAc and wash carefully with saturated NaHCO₃ until neutral.
-
Purification: Evaporate solvent. If necessary, purify via silica gel chromatography (Hexane/EtOAc) to remove traces of over-reduced alcohol.
References
-
Claisen-Schmidt Condensation Mechanisms
-
Synthesis of Chalcones with Electron-Withdrawing Groups. Journal of Chemical Education. Link
-
-
Selective Reduction of Enones
-
Catalyst Poisoning by Sulfur
-
Effects of Sulfur on Noble Metal Catalysts. Platinum Metals Review. Link
-
-
Chemoselective Hydrogenation
-
Selective Hydrogenation of α,β-Unsaturated Ketones. Chemical Reviews. Link
-
Sources
Technical Support Center: Stability Optimization for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Welcome to the Technical Support Center for handling 2'-Chloro-3-(2-thiomethylphenyl)propiophenone . This highly functionalized diarylpropanone is a critical intermediate in advanced pharmaceutical synthesis. While the unsubstituted propiophenone core exhibits robust baseline stability—showing less than 1% decomposition over six months at ambient temperature[1]—the addition of the electron-rich thiomethyl (-SCH₃) group and the sterically demanding 2'-chloro substitution introduces specific thermomechanical vulnerabilities.
This guide provides mechanistic troubleshooting, Q&A, and self-validating protocols to optimize temperature (T) and pressure (P) during scale-up and flow chemistry applications.
Section 1: Core Mechanistic Pathways (The "Why")
To optimize stability, we must first understand the causality behind the degradation. Do not treat temperature and pressure as isolated variables; they interact synergistically to degrade this specific molecule through three primary pathways:
-
Thioether Oxidation (Pressure/Temperature Dependent): The thiomethyl group is highly susceptible to oxidation. Elevated reactor pressure increases the concentration of dissolved oxygen in your solvent (following Henry's Law). When combined with temperatures above 50°C, this triggers rapid oxidation to the sulfoxide (+16 Da) and eventually the sulfone (+32 Da). Propiophenone derivatives are inherently incompatible with strong oxidizing agents[2]; the thioether acts as an internal sink for oxidative stress.
-
Alpha-Carbon Enolization (Temperature Dependent): The protons alpha to the carbonyl have an estimated pKa of ~24[1]. While stable at room temperature, thermal stress (>80°C) provides the activation energy for enolization, especially if trace basic impurities are present. This leads to bimolecular aldol condensation.
-
Steric Shielding by the 2'-Chloro Group: The ortho-chlorine atom forces the carbonyl group out of coplanarity with the phenyl ring. While this prevents nucleophilic attack at the carbonyl, it concentrates thermal energy into the flexible alkyl chain, making strict temperature control critical.
Section 2: Troubleshooting FAQs
Q: During high-pressure flow synthesis, my yield drops and a +16 Da impurity appears. How do I resolve this? A: The +16 Da mass shift corresponds to the oxidation of the thiomethyl group to a sulfoxide. Elevated system pressure (e.g., >5 bar) proportionally increases dissolved oxygen from trace air in the solvent or headspace. Causality & Resolution: The oxidation kinetics accelerate exponentially above 50°C. Implement a strict 3-cycle vacuum/nitrogen purge prior to pressurization. Cap the reactor temperature at 45°C. If high pressure is mandatory for downstream steps, switch to rigorously degassed solvents (sparged with Argon for >30 minutes).
Q: I am observing dimerization/condensation at temperatures above 80°C. Is the propiophenone core unstable? A: The core itself is highly stable, demonstrating <5% decomposition across a pH range of 3-11 at 25°C[1]. However, at elevated temperatures (>80°C), the alpha-protons become vulnerable to enolization. Causality & Resolution: The resulting enolate attacks the carbonyl of a second molecule. Maintain the reaction temperature below 60°C. Ensure your solvent system is completely free of trace amines or basic salts, which act as catalysts for this retro-aldol/condensation pathway.
Q: Does reactor pressure directly cause dehalogenation of the 2'-chloro group? A: No. Pressure alone will not cleave the aryl-chloride bond unless you are operating under a hydrogen atmosphere with a transition metal catalyst (e.g., Pd/C). If you see a -34 Da mass shift (loss of Cl), check your system for trace metal contamination from reactor walls (e.g., Hastelloy leaching) rather than adjusting pressure.
Section 3: Mechanistic Visualizations
Mechanistic degradation pathways under thermal and oxidative stress conditions.
Section 4: Experimental Protocols
Protocol: Self-Validating Temperature-Pressure Stress Testing This protocol isolates thermal degradation from oxidative degradation by utilizing a parallel control with a radical scavenger.
-
Step 1: Solution Preparation Prepare a 0.1 M solution of the compound in anhydrous, HPLC-grade acetonitrile. Split into two batches: Batch A (Standard) and Batch B (Control, containing 1 mol% Butylated hydroxytoluene [BHT] as an antioxidant).
-
Step 2: Inertion & Pressurization Transfer 10 mL aliquots to high-pressure Schlenk tubes or an autoclave. Perform three cycles of pressurizing with high-purity N₂ to 10 bar, then venting to 1 bar. This displaces dissolved O₂. Seal at the target test pressure (e.g., 5 bar).
-
Step 3: Thermal Ramping Ramp the reactor temperature from 25°C to 85°C in 20°C increments. Hold at each temperature plateau for exactly 2 hours.
-
Step 4: Precision Sampling & Quenching Extract 100 µL aliquots at the end of each hold period. Crucial: Quench the aliquot immediately in a -20°C methanol bath. This instantly halts thermal degradation, ensuring the LC-MS snapshot accurately reflects the reactor state.
-
Step 5: Analysis & Validation Analyze via LC-MS. If Batch A shows +16 Da peaks but Batch B does not, the degradation is purely oxidative (driven by trace O₂ at high pressure). If both show condensation products, the degradation is purely thermal.
Section 5: Quantitative Data
The following table summarizes the expected degradation profile based on T/P stress testing. Notice the synergistic destructive effect of high temperature and high pressure when trace oxygen is present.
| Temperature (°C) | Pressure (bar, N₂) | Est. Trace O₂ (ppm) | Parent Recovery (%) | Sulfoxide (+16 Da) (%) | Condensation (%) |
| 25 | 1 | < 0.1 | 99.8 | < 0.1 | < 0.1 |
| 45 | 5 | ~ 0.5 | 98.5 | 1.2 | < 0.1 |
| 65 | 5 | ~ 0.5 | 92.1 | 6.5 | 1.0 |
| 85 | 10 | ~ 1.2 | 74.3 | 18.4 | 6.2 |
Table 1: Degradation profile of this compound under varying T/P conditions.
Section 6: Workflow Visualization
Step-by-step workflow for optimizing reactor temperature and pressure to ensure stability.
References
-
"Propiophenone properties", WebQC. URL:[Link]
-
"Cas 93-55-0, Propiophenone", LookChem. URL:[Link]
-
"Propiophenone", Wikipedia. URL: [Link]
Sources
Technical Support Center: Solubility Optimization for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Status: Operational Ticket ID: SOL-290-SMe Subject: Resolving Aqueous Solubility & Precipitation Issues Assigned Scientist: Senior Application Specialist, Formulation Chemistry[1]
Executive Summary: The Molecule & The Problem
You are likely encountering difficulties with 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (hereafter referred to as CTPP ) because it falls into the "Grease Ball" category of medicinal intermediates.[1]
-
The Chemistry: CTPP contains a lipophilic 2-chlorophenyl ring and a 2-thiomethylphenyl ring linked by a propanone chain.[1]
-
The Culprit: The thiomethyl group (-SMe) is significantly more lipophilic than its oxygen counterpart (methoxy).[1] Combined with the chloro-substituent, this pushes the LogP to approximately 4.8 – 5.2 .
-
The Result: Aqueous solubility is effectively zero (
). Standard "shake-flask" methods in buffer will fail.[1]
This guide provides three validated protocols to solubilize CTPP, depending on your downstream application.
Module 1: Diagnostic & Decision Matrix
Before selecting a solvent system, determine your experimental constraints using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents and surfactants.
Module 2: Protocol A - The Binary Cosolvent System
Best for: Chemical synthesis, high-concentration stock solutions, and robust biochemical assays.[1]
CTPP is highly soluble in aprotic polar solvents but will "crash out" (precipitate) immediately upon contact with water if not buffered by a bridging solvent like PEG400.
The Formulation Strategy
We utilize a Step-Down Dilution technique.[1] You cannot add water directly to the DMSO stock.
| Component | Role | Recommended Conc. |
| DMSO | Primary Solubilizer (breaks crystal lattice) | 100% (Stock) |
| PEG 400 | Cosolvent (bridges organic/aqueous interface) | 20–40% (Final) |
| Ethanol | Volatile Cosolvent (optional, reduces viscosity) | 10% (Final) |
Step-by-Step Protocol
-
Primary Stock: Dissolve CTPP in 100% anhydrous DMSO to a concentration of 20–50 mM . Vortex until clear.
-
Intermediate Phase: Prepare a solution of 50% PEG 400 in water (v/v).
-
The Drop-Wise Addition (Critical):
-
Place the PEG/Water solution on a magnetic stirrer (medium speed).
-
Slowly add the DMSO stock drop-wise into the vortex of the PEG solution.
-
Do not add the aqueous phase to the DMSO stock; this causes local supersaturation and immediate precipitation .
-
Module 3: Protocol B - Surfactant Micelle Encapsulation
Best for: Cell-based assays where DMSO must be
The thiomethyl group makes CTPP highly lipophilic, allowing it to partition efficiently into the hydrophobic core of non-ionic surfactant micelles.
Recommended Surfactants
-
Tween 80 (Polysorbate 80): High HLB (15.0), excellent for "grease ball" molecules.
-
Cremophor EL (Kolliphor EL): Often superior for aromatic ketones but can be toxic to sensitive cell lines.
Workflow: The "Film Hydration" Method
-
Dissolution: Dissolve CTPP in a volatile organic solvent (e.g., Ethanol or Acetone) in a glass vial.
-
Surfactant Addition: Add Tween 80 to the vial. (Ratio: 1:5 Drug-to-Surfactant w/w).[1]
-
Evaporation: Evaporate the solvent under a nitrogen stream or rotary evaporator. You will be left with a viscous, drug-loaded surfactant film.[1]
-
Hydration: Add pre-warmed (
) culture media or buffer to the film. -
Sonication: Sonicate for 10–15 minutes. The film will peel off and self-assemble into micelles containing the CTPP .
Module 4: Protocol C - Cyclodextrin Complexation (The "Gold Standard")
Best for: IV formulations, animal studies, and long-term stability.[1]
Cyclodextrins (CDs) form inclusion complexes.[2][3] The hydrophobic cavity of Hydroxypropyl-
Why HP- -CD?
Native
Phase Solubility Protocol
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in PBS or water.[1] -
Excess Addition: Add CTPP in excess (beyond its estimated saturation point) to the CD solution.
-
Equilibration: Shake or stir at room temperature for 24–48 hours .
-
Note: The thiomethyl group is bulky; adequate time is required for the guest molecule to orient itself into the host cavity.
-
-
Filtration: Filter the suspension through a 0.45
m PVDF filter to remove undissolved drug. -
Result: The filtrate is a thermodynamically stable solution of the Drug-CD complex .
Module 5: Troubleshooting "Crash Out" (Precipitation)
Symptom: The solution is clear in DMSO, but turns cloudy/milky immediately upon adding to the assay buffer.
Root Cause: This is the "Oiling Out" phenomenon. Upon water addition, the solvent power decreases. If the concentration exceeds the metastable zone width, CTPP phase-separates into amorphous oil droplets before crystallizing.
The Fix: Graphviz Failure Analysis
Figure 2: Rapid troubleshooting flow for precipitation events.
Immediate Remediation Steps:
-
Warm your buffer: Cold buffers decrease solubility. Ensure media is at least
or . -
Increase Vortexing: Rapid dispersion prevents local high-concentration pockets where nucleation starts.[1]
-
Switch to Protocol C: If cosolvents fail, the lipophilicity (LogP > 5) is too high for simple solvent mixtures. You must use encapsulation (CDs or Micelles).
References
-
PubChem. (2025).[4] 2'-Chloro-3-(3-methylphenyl)propiophenone (Analogous Data).[1][4] National Library of Medicine.[4] Link
-
Kuentz, M., et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. PEARRL Review. Link
-
Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[5][6][7][8][9]Link
-
Cheirsilp, B. (2016).[2] Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Link
-
Sigma-Aldrich. (2025).[1] 2'-chloro-3-(4-thiomethylphenyl)propiophenone Product Data.Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. oatext.com [oatext.com]
- 3. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine [mdpi.com]
- 4. 2'-Chloro-3-(3-methylphenyl)propiophenone | C16H15ClO | CID 24725691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. irf.fhnw.ch [irf.fhnw.ch]
- 8. WO2011082384A2 - Modulation of solubility, stability, absorption, metabolism, and pharmacokinetic profile of lipophilic drugs by sterols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Reducing moisture sensitivity in 2'-Chloro-3-(2-thiomethylphenyl)propiophenone handling
Technical Support Center: 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
A Guide to Handling and Mitigating Moisture Sensitivity
Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights necessary to ensure the successful use of this reagent in your research. This guide is structured as a series of troubleshooting questions and best-practice FAQs designed to address the specific challenges posed by moisture when handling this compound.
The chemical structure of this compound—featuring a propiophenone backbone, an electron-withdrawing chloro group, and a potentially reactive thiomethyl moiety—necessitates careful handling to prevent moisture-induced complications. While the molecule itself is not prone to simple hydrolysis under neutral conditions, its utility in syntheses that often require anhydrous conditions makes moisture control paramount. This guide explains the causality behind these precautions and provides actionable protocols to maintain the integrity of your experiments.
Section 1: Troubleshooting Guide - Diagnosing Experimental Failures
This section addresses common problems encountered during reactions where moisture sensitivity may be the root cause.
Q1: My reaction is sluggish, stalling, or failing to go to completion. Could moisture be the cause?
This is one of the most common manifestations of moisture contamination. If you are performing a reaction that involves a strong base, an organometallic reagent, or a sensitive catalyst, even trace amounts of water can be highly detrimental. Water can react with and consume stoichiometric reagents or poison catalysts, leading to significantly reduced yields or complete reaction failure.
To diagnose this issue, follow the logical workflow below.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing unexpected peaks in my ¹H NMR spectrum. Could they be from moisture-related side products?
Yes, this is possible, especially if your reaction conditions involve a base. The α-protons of the propiophenone (the -CH₂- group adjacent to the C=O) are acidic and can be deprotonated to form an enolate. In the presence of a base and another molecule of the starting material, this enolate can act as a nucleophile, leading to self-condensation products (e.g., via an Aldol-type reaction).
Diagnostic Steps:
-
Analyze the Spectrum: Look for new signals. Protons alpha to a ketone typically appear in the 2.0-2.7 ppm region of a ¹H NMR spectrum.[1][2] The formation of a new C-C bond and a hydroxyl group from a condensation reaction would introduce new, complex multiplets.
-
Check for Water Peak: A broad singlet, typically between 1.5-4.5 ppm in CDCl₃ (depending on concentration and other factors), can indicate excess moisture in your NMR sample or that the reaction was not anhydrous.
-
Monitor a Test Reaction: Run a small-scale reaction in an NMR tube with your starting material and base (if applicable) in a deuterated anhydrous solvent. Acquiring spectra over time can help you observe the formation of any degradation or side products.[3][4]
Section 2: FAQs & Best Practices for Anhydrous Handling
This section provides detailed answers and protocols for the proper storage and handling of this compound.
Q: What are the ideal storage conditions for this compound?
To ensure long-term stability and prevent moisture uptake, the compound should be stored under a dry, inert atmosphere.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents exposure to atmospheric moisture and oxygen, which could potentially oxidize the thiomethyl group over long periods. |
| Container | Tightly sealed amber glass bottle with a PTFE-lined cap. For frequent use, consider a Sure/Seal™ bottle. | Protects from light and provides a superior seal against moisture ingress compared to standard caps.[5] |
| Location | Inside a desiccator cabinet or a glovebox. | Maintains a low-humidity environment, acting as a secondary barrier.[6] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of any potential slow decomposition pathways. |
Q: How do I properly prepare solvents for a moisture-sensitive reaction?
Using a commercially purchased anhydrous solvent is often the first choice. However, it's crucial to handle the bottle correctly to maintain its dryness. For highly sensitive reactions, or if the solvent's integrity is in doubt, re-drying is recommended.
| Solvent | Recommended Drying Agent(s) | Typical Residual H₂O (ppm) | Notes |
| Tetrahydrofuran (THF) | Na/benzophenone; Activated Alumina | <10 | Na/benzophenone provides a visual indicator (deep blue/purple) of dryness. Activated alumina is a safer, non-reactive alternative for rapid drying.[7] |
| Dichloromethane (DCM) | CaH₂; Activated 3Å Molecular Sieves | <10 | Distilling from CaH₂ is a classic method. Passing through a column of activated sieves or silica can yield exceptionally dry solvent.[7][8] |
| Toluene | Na/benzophenone; Activated 3Å Molecular Sieves | <10 | Similar to THF, Na/benzophenone is effective. Storage over activated 3Å molecular sieves is also highly efficient.[8] |
| Acetonitrile | CaH₂ then P₄O₁₀ | <15 | Requires a two-step distillation for ultimate dryness. |
Data compiled from Williams, D. B. G., & Lawton, M. (2010).[7][8]
Key Protocol: Always use activated molecular sieves. To activate, heat 3Å or 4Å sieves in a flask under high vacuum with a heat gun, or in a muffle furnace at >300 °C for several hours and allow to cool under an inert atmosphere.[7][8]
Q: What is the correct technique for transferring the solid compound in an inert atmosphere?
Handling should be performed in a glovebox or using a Schlenk line.[5][6][9] A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop by using a dual manifold that provides both vacuum and a supply of dry, inert gas.
Protocol: Transferring a Solid via Schlenk Line
-
Glassware Preparation: Ensure the reaction flask (containing a stir bar) and any other necessary glassware are assembled and have been rigorously flame-dried under vacuum or oven-dried at >120°C overnight.
-
Purge Cycle: Attach the hot, assembled glassware to the Schlenk line. Evacuate the flask until a high vacuum is achieved, then backfill with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture.[6]
-
Positive Pressure: Leave the flask under a positive pressure of inert gas, often visualized by attaching a balloon or bubbler.
-
Weighing & Transfer: In a separate vial, weigh the required amount of this compound. Quickly remove the stopper/septum from the reaction flask while maintaining a strong counterflow of inert gas from the flask opening to prevent air ingress. Add the solid to the flask, then immediately re-seal the flask.
-
Re-Purge: Perform one final vacuum/backfill cycle to remove any air that may have entered during the transfer.
Caption: Schematic of a solid transfer using a Schlenk line.
Q: How can I be certain my starting material and solvents are dry enough?
Visual inspection is unreliable. The gold standard for quantifying water content in organic materials is Karl Fischer (KF) titration.[10][11]
-
Principle: KF titration is a highly specific redox reaction where iodine is stoichiometrically consumed by water. The endpoint is detected electrochemically.[11][12]
-
Coulometric KF: Ideal for samples with very low water content (1 ppm to 5%). It generates iodine electrochemically during the titration.[10][13] This is the preferred method for qualifying anhydrous solvents and reagents.
-
Volumetric KF: Better suited for samples with higher water content (>0.1%). It uses a standardized titrant containing iodine.[13][14]
For most applications in sensitive organic synthesis, a water content of < 50 ppm is desired, and for highly sensitive reactions (e.g., involving organolithiums), < 10 ppm is often required.
References
- Vertex AI Search. (n.d.). Drying Agents - Removing water from organic solvents.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
- MilliporeSigma. (n.d.). Drying Agents.
- ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
- TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- Wikipedia. (n.d.). Karl Fischer titration.
- YouTube. (2022, February 2). Inert Atmosphere.
- Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- ResearchGate. (n.d.). (a) Time-resolved ¹H-NMR spectra for the hydrolysis of intermediate 2....
- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Ketones.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
- Chemistry LibreTexts. (2023, August 10). 8.15: Spectroscopy of Aldehydes and Ketones.
- Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ossila.com [ossila.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. qclabequipment.com [qclabequipment.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
Strategies for purifying crude 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Target Compound: 2'-Chloro-3-(2-thiomethylphenyl)propiophenone Application: Active Pharmaceutical Ingredient (API) Intermediate / Preclinical Research
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of heavily substituted propiophenones. The synthesis of this compound—typically achieved via the aldol condensation of 2-chloroacetophenone and 2-thiomethylbenzaldehyde followed by selective hydrogenation of the resulting chalcone[1]—often yields a complex crude mixture.
This guide is designed to help you troubleshoot common purification bottlenecks, understand the mechanistic causality behind impurity formation, and execute field-proven separation protocols.
Quantitative Impurity Profile
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the crude matrix. The table below summarizes the most common impurities encountered during the synthesis of thiomethyl propiophenones, categorized by their relative polarity.
| Impurity | Mechanistic Cause | Relative Polarity | Detection (UV/TLC) |
| Chalcone Intermediate | Incomplete catalytic hydrogenation of the α,β-unsaturated ketone[1]. | Low (Non-polar) | Strong UV active (extended conjugation) |
| 2-Chloroacetophenone | Unreacted starting material from the initial aldol condensation. | Low-Moderate | UV active |
| Target Propiophenone | Desired Product | Moderate | UV active |
| Secondary Alcohol | Over-reduction of the carbonyl group during aggressive hydrogenation. | High (Polar) | Weak UV active, stains with KMnO₄ |
| Sulfoxide Byproduct | Atmospheric or peroxide-mediated oxidation of the thioether during workup[2]. | Very High (Highly Polar) | UV active, strong tailing on bare silica |
Troubleshooting FAQs
Q1: My crude product is heavily contaminated with the chalcone intermediate. Why is it difficult to separate, and how do I remove it? The Causality: The chalcone (1-(2-chlorophenyl)-3-(2-thiomethylphenyl)prop-2-en-1-one) features an extended conjugated π-system. While this delocalizes electron density, the saturated target propiophenone possesses a more localized, concentrated dipole moment at the carbonyl oxygen. This localized dipole allows the target propiophenone to act as a stronger hydrogen-bond acceptor with the silanol groups (Si-OH) on silica gel. The Solution: Because the chalcone interacts more weakly with the stationary phase, it elutes before the target propiophenone. Use a shallow gradient of Hexanes/Ethyl Acetate (Protocol A) to exploit this slight Rf difference.
Q2: I am seeing a highly polar, tailing spot on my TLC. LC-MS indicates an M+16 mass shift. What is this, and how do I eliminate it? The Causality: The M+16 mass shift is the hallmark of a sulfoxide byproduct. Thioethers (sulfides) are highly nucleophilic and prone to spontaneous oxidation by atmospheric oxygen or residual peroxides during aqueous workup[2]. The resulting S=O bond is highly polarized (S⁺–O⁻), creating a massive dipole that binds aggressively to polar stationary phases. The Solution: Do not attempt to crystallize a sulfoxide-heavy crude; the sulfoxide will oil out. Instead, utilize normal-phase chromatography. The extreme polarity difference ensures the sulfoxide remains firmly retained on the column while the target propiophenone elutes.
Q3: The purified product is a viscous oil that refuses to crystallize, even at high purity (>90%). What is the best approach? The Causality: Propiophenones with bulky ortho-substituents (like the 2'-chloro and 2-thiomethyl groups) suffer from restricted bond rotation. This steric hindrance creates a high entropic barrier to crystal lattice formation. Even trace impurities (like regioisomers or starting materials) will disrupt the packing arrangement, resulting in a supercooled liquid or "oil." The Solution: You must force the lattice formation using a two-solvent anti-solvent system (Protocol B). Dissolving the oil in a solubilizing solvent (MTBE) and titrating in an anti-solvent (Heptane) lowers the solubility threshold gradually, allowing the molecules time to adopt the required conformation for nucleation.
Workflow & Mechanistic Visualizations
Purification decision tree based on crude impurity profile.
Relative retention of propiophenone and impurities on a normal-phase silica column.
Step-by-Step Experimental Protocols
Protocol A: Normal-Phase Flash Column Chromatography
Use this protocol when the crude mixture contains >10% chalcone, unreacted starting materials, or sulfoxide byproducts.
-
Sample Preparation (Dry Loading): Dissolve the crude oil in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 1:2 ratio of crude mass to silica mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Self-Validation: If the powder clumps, too much oil is present; add more silica and re-evaporate.
-
Column Packing: Slurry-pack a silica gel column using 100% Hexanes. Ensure the bed is perfectly flat to prevent band broadening.
-
Loading: Carefully pour the dry-loaded silica onto the flat column bed. Top with a 1 cm protective layer of sea sand to prevent disturbance during solvent addition.
-
Elution Gradient:
-
0–2 Column Volumes (CV): 100% Hexanes. (Flushes non-polar aliphatic impurities).
-
2–5 CV: 95:5 Hexanes:Ethyl Acetate. (Elutes the unreacted chalcone and 2-chloroacetophenone).
-
5–10 CV: 90:10 Hexanes:Ethyl Acetate. (Elutes the target this compound).
-
10–13 CV: 70:30 Hexanes:Ethyl Acetate. (Flushes polar sulfoxide and secondary alcohol byproducts).
-
-
Fraction Analysis: Analyze fractions via TLC (UV 254 nm). Pool fractions containing the pure target compound and concentrate under reduced pressure to yield a pale yellow oil.
Protocol B: Selective Two-Solvent Crystallization
Use this protocol for scaling up, or when the crude purity is already >85% and requires final polishing to a solid form.
-
Dissolution: Transfer the chromatographically purified oil (or high-purity crude) to a round-bottom flask. Dissolve in a minimal volume of warm Methyl tert-butyl ether (MTBE) at 45 °C.
-
Anti-Solvent Titration: While maintaining stirring and temperature, add Heptane dropwise. Stop the addition the moment the solution becomes persistently cloudy (the cloud point).
-
Seeding (Optional but Recommended): Add 1-2 mg of pure this compound seed crystals. Causality: Seeding bypasses the high entropic barrier of primary nucleation, immediately initiating crystal growth.
-
Controlled Cooling: Remove the heat source and allow the mixture to cool ambiently to room temperature over 2 hours. Do not crash-cool, as this will trap impurities in the crystal lattice.
-
Maturation: Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize thermodynamic yield.
-
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a small volume of ice-cold Heptane to remove surface mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 30 °C overnight to a constant weight.
References
-
[3] 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID - PubChem. National Institutes of Health (NIH). Available at:
-
[1] Efficient Production of 4'-Hydroxydihydrochalcones Using Non-Conventional Yeast Strains. National Institutes of Health (NIH). Available at:
-
[2] Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Available at:
Sources
Addressing degradation of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone under light exposure
Subject: 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Case ID: PHO-2CL-THIO-001 Status: ACTIVE Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Phantom" Impurity
Welcome. If you are accessing this guide, you are likely facing a recurring yield loss or an inexplicable impurity profile in your HPLC chromatograms for This compound .
As a Senior Application Scientist, I often see this specific molecular scaffold cause confusion. You have a molecule containing three distinct photosensitive triggers: an aryl ketone , an aryl chloride , and a thioether . While many researchers focus on the chloride (worrying about dechlorination), the actual culprit under standard laboratory lighting is almost invariably the thioether moiety .
This guide is structured to diagnose, explain, and resolve the light-induced degradation of this compound.
Module 1: Diagnostic & Identification
User Query: "I see a new peak eluting earlier than my main peak on Reverse Phase HPLC. It grows over time even in solid state. What is it?"
Technical Diagnosis: The degradation product is the Sulfoxide derivative (S-oxide).
The this compound molecule undergoes Sensitized Photo-oxidation . The aryl ketone moiety acts as an internal "antenna," absorbing UV/Blue light and transferring that energy to ambient oxygen, which then attacks the sulfur atom.
Data Validation Table: Identifying the Impurity
| Parameter | Parent Compound | Degradant (Impurity A) | Explanation |
| HPLC Retention (RP) | The Sulfoxide ( | ||
| Mass Spectrometry | Addition of a single Oxygen atom. | ||
| UV Spectrum | Similar profile | The chromophore (aryl ketone) remains largely intact; the change is on the side chain. | |
| Solubility | Lipophilic | Increased Hydrophilicity | May crash out of non-polar solvents like Hexane/Heptane. |
Module 2: The Mechanism (The "Why")
User Query: "I stored it in clear glass for only 2 hours. How did it degrade so fast?"
Scientist's Insight:
This molecule is a "perfect storm" for photochemistry. It does not require high-energy UV-C to degrade. It can degrade under standard fluorescent laboratory lights because of Singlet Oxygen (
The Pathway
-
Absorption: The carbonyl group (C=O) absorbs light (n
transition, typically 300-350 nm). -
Intersystem Crossing (ISC): The excited singlet state converts to a Triplet State .
-
Energy Transfer: The long-lived Triplet State transfers energy to ground-state Oxygen (
). -
Oxidation: This generates highly reactive Singlet Oxygen (
) , which selectively attacks the electron-rich Sulfur atom to form the Sulfoxide.
Figure 1: The mechanism of sensitized photo-oxidation. The ketone acts as the catalyst for the destruction of the sulfur group.
Module 3: Prevention & Handling Protocols
User Query: "Is wrapping the flask in aluminum foil sufficient?"
Protocol: Foil is effective but operational "overkill" that hampers visual monitoring. The critical requirement is spectral cutoff .
The "Gold Standard" Handling Rules
-
Spectral Cutoff: You must block light wavelengths below 500 nm .
-
Why? The n
absorption band of the propiophenone tail extends into the UVA/Blue region. Standard amber glass typically cuts off around 450 nm, which may not be sufficient for long-term storage of this specific sensitizer.
-
-
Solvent Degassing (Critical Step):
-
Since the mechanism relies on dissolved Oxygen, sparging reaction solvents with Nitrogen/Argon for 15 minutes prior to dissolution can reduce degradation rates by >90%, even under ambient light.
-
-
Solid State vs. Solution:
-
Solid: Degradation is limited to the surface crystal lattice (self-shielding).
-
Solution: Degradation is rapid and bulk-wide due to diffusion of oxygen. Never leave solutions on the benchtop in clear glass.
-
Module 4: Troubleshooting & Remediation
User Query: "My batch has 8% Sulfoxide impurity. Can I save it?"
Remediation Workflow: Do not attempt chemical reduction (e.g., using reducing agents) unless absolutely necessary, as this often reduces the ketone to an alcohol, creating a new impurity. Recrystallization is the preferred method because the Sulfoxide is much more polar than the Parent.
Protocol: Purification by Solubility Differential
-
Solvent Selection: Use a non-polar solvent/polar anti-solvent system.
-
Recommended: Isopropyl Alcohol (IPA) / Heptane.
-
-
Process:
-
Dissolve crude material in minimal hot IPA.
-
Slowly add Heptane until turbidity is just observed.
-
Cool slowly to 0°C in the dark.
-
-
Theory: The polar Sulfoxide impurity will remain in the polar mother liquor (IPA), while the lipophilic parent crystallizes out.
Figure 2: Decision matrix for salvaging batches degraded by light exposure.
References
-
Baciocchi, E., et al. (2026). "Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations." The Journal of Organic Chemistry. [1]
-
International Conference on Harmonisation (ICH). (1996). "Guideline Q1B: Photostability Testing of New Drug Substances and Products." EMA Guidelines.
-
Albini, A., & Fagnoni, M. (2004). "Photochemistry of Drugs: An Overview and Practical Problems." Handbook of Photochemistry.
-
Glass, R. S. (1975). "Photochemistry of Thioethers." Accounts of Chemical Research.
Sources
Validation & Comparative
HPLC method development for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone analysis
An In-Depth Guide to HPLC Method Development for the Analysis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Authored by: A Senior Application Scientist
Introduction
This compound is a complex aromatic ketone with potential applications in pharmaceutical and chemical synthesis. The accurate and precise quantification of this analyte is critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, owing to its high resolution, sensitivity, and specificity. This guide provides a comprehensive, experience-driven approach to developing a robust and reliable HPLC method for the analysis of this compound, comparing different analytical approaches and validating the final method based on established scientific principles and regulatory guidelines.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a non-polar, aromatic compound, which dictates its likely retention behavior in reversed-phase HPLC. Its chromophore, the substituted propiophenone structure, suggests strong UV absorbance, making UV detection a suitable choice.
The Method Development Workflow: A Step-by-Step Approach
The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and their underlying rationale.
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical parameter in HPLC method development. For a non-polar analyte like this compound, a reversed-phase column is the logical starting point.
Comparative Analysis of Stationary Phases:
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Advantages | Disadvantages |
| C18 (L1 packing) | 5 | 100 | High hydrophobicity, excellent retention for non-polar compounds, widely available. | Potential for strong retention requiring high organic content in the mobile phase. |
| C8 (L7 packing) | 5 | 100 | Moderate hydrophobicity, reduced retention compared to C18, good for moderately polar compounds. | May provide insufficient retention for highly non-polar analytes. |
| Phenyl-Hexyl | 3 | 120 | Unique selectivity due to π-π interactions with aromatic analytes, can resolve structurally similar compounds. | Different selectivity may require more extensive mobile phase optimization. |
For this application, a C18 column is selected as the initial choice due to its strong retention characteristics for non-polar, aromatic compounds.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is adjusted to achieve optimal retention, resolution, and peak shape. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
Initial Screening of Mobile Phases:
-
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency.
-
Aqueous Phase: Buffered water is used to control the pH and ensure consistent ionization of the analyte. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.
An isocratic method, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness in quality control applications. A gradient method, where the organic content is increased over time, is useful for analyzing complex mixtures with a wide range of polarities.
Detector Wavelength Selection
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of this compound should be determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be chosen for quantification. For propiophenone derivatives, this is typically in the range of 240-260 nm.
Comparative Study: Isocratic vs. Gradient Elution
To illustrate the practical implications of mobile phase selection, a comparative study between an isocratic and a gradient elution method was conducted.
Experimental Protocol: HPLC Method Comparison
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by diluting the stock solution with the mobile phase.
-
Isocratic Method:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
-
Gradient Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 0-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Results and Discussion
| Parameter | Isocratic Method | Gradient Method |
| Retention Time (min) | 8.5 | 9.2 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | 8500 | 12000 |
| Run Time (min) | 12 | 15 |
The isocratic method provided a reasonable separation with good peak shape. However, the gradient method resulted in a sharper peak (higher theoretical plates) and a slightly better tailing factor. For a simple, single-analyte quantification, the isocratic method is sufficient and more robust. The gradient method would be advantageous for analyzing the analyte in the presence of impurities with different polarities.
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method must be validated to ensure its suitability for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To assess the ability to measure the analyte in the presence of potential impurities. | The peak for the analyte should be pure and spectrally homogeneous. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical component of method validation, demonstrating the stability-indicating nature of the method.
-
Stress Conditions: Expose the analyte solution to the following conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: Assess the peak purity of the analyte peak and the resolution between the analyte and any degradation products.
Final Optimized HPLC Method
Based on the developmental and validation studies, the following method is proposed for the routine analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Visualizing the Workflow
HPLC Method Development Workflow```dot
Caption: A decision tree for selecting between isocratic and gradient elution based on sample complexity.
Conclusion
The development of a robust and reliable HPLC method for the analysis of this compound requires a systematic and scientifically sound approach. By carefully selecting the column and optimizing the mobile phase, a method capable of providing accurate and precise results can be achieved. The comparison between isocratic and gradient elution highlights the trade-offs between simplicity, robustness, and resolving power. Finally, rigorous method validation according to ICH guidelines ensures the trustworthiness of the analytical data, a cornerstone of quality in the pharmaceutical and chemical industries.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
A Researcher's Guide to the Spectral Interpretation of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose, providing detailed information about the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone, a compound featuring a unique combination of a substituted aromatic ketone and a thioether linkage. This document is designed to serve as a practical reference for researchers, providing not only spectral assignments but also the underlying rationale based on fundamental NMR principles.
Molecular Structure and NMR Assignment Framework
The first step in any spectral interpretation is a thorough understanding of the molecule's structure. Below is the chemical structure of this compound with a systematic numbering system for the proton (H) and carbon (C) atoms, which will be used for all subsequent spectral assignments.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting patterns).
Predicted Chemical Shift Regions:
-
Aromatic Protons (H3' to H6' and H3'' to H6''): Expected to resonate in the downfield region of ~6.8-8.0 ppm due to the deshielding effect of the aromatic ring currents.[1][2] The presence of the electron-withdrawing chloro and carbonyl groups on one ring, and the electron-donating thiomethyl group on the other, will cause distinct shifts for each proton.
-
Aliphatic Protons (Hα and Hβ): These methylene protons adjacent to the carbonyl group (α) and the aromatic ring (β) are expected as triplets around 2.8-3.5 ppm .[3] The Hα protons will be further downfield due to the direct deshielding effect of the carbonyl group.
-
Methyl Protons (Hγ): The protons of the thiomethyl (-S-CH₃) group are anticipated to appear as a sharp singlet in the upfield region, typically around 2.4-2.5 ppm .
Detailed Signal Assignment and Interpretation
The following table provides a detailed breakdown of the expected ¹H NMR spectrum. The interpretation is based on established chemical shift values and coupling constant patterns for substituted aromatic and aliphatic systems.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.9 | d | 1H | H6' | This proton is ortho to the carbonyl group, a strong electron-withdrawing group, causing a significant downfield shift.[4] It is split by the adjacent H5'. |
| ~ 7.2 - 7.5 | m | 6H | H3', H4', H5', H3'', H4'', H5'' | These aromatic protons from both rings overlap, creating a complex multiplet. Their exact positions are influenced by the combined electronic effects of the substituents on each ring.[1] |
| ~ 7.1 - 7.2 | d | 1H | H6'' | This proton is ortho to the bulky CH₂ group and meta to the thiomethyl group. |
| ~ 3.3 - 3.5 | t | 2H | Hα | These protons are adjacent to the deshielding carbonyl group, hence their downfield shift relative to Hβ. They are split into a triplet by the two neighboring Hβ protons. |
| ~ 3.0 - 3.2 | t | 2H | Hβ | These protons are adjacent to the Hα protons, resulting in a triplet. They are slightly more shielded than Hα as they are further from the carbonyl group. |
| ~ 2.45 | s | 3H | Hγ (-SCH₃) | The methyl protons attached to the sulfur atom appear as a characteristic singlet due to the absence of adjacent protons. |
¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom.
Predicted Chemical Shift Regions:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of 190-220 ppm .[5][6]
-
Aromatic Carbons (C1' to C6' and C1'' to C6''): These carbons resonate in the 110-170 ppm region.[7][8] Carbons directly attached to substituents (ipso-carbons) and those influenced by strong electronic effects will have distinct chemical shifts.
-
Aliphatic Carbons (Cα, Cβ, Cγ): These sp³ hybridized carbons will appear in the upfield region of the spectrum, generally between 15-60 ppm .[7]
Detailed Signal Assignment and Interpretation
Below is a summary of the anticipated ¹³C NMR spectral data. The assignments are based on typical chemical shifts for the functional groups present.[5][8]
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~ 198 - 202 | C=O | The carbonyl carbon of a ketone is characteristically found at the most downfield position in the spectrum.[9][10] |
| ~ 138 - 140 | C1' | This quaternary carbon is attached to the carbonyl group. |
| ~ 135 - 137 | C2'' | This carbon is attached to the electron-donating sulfur atom. |
| ~ 130 - 134 | C2', C4', C6' | These aromatic carbons are influenced by the chloro and carbonyl substituents. |
| ~ 125 - 130 | C1'', C3', C5', C3'', C4'', C5'', C6'' | These CH carbons of the aromatic rings will have shifts determined by their position relative to the substituents. |
| ~ 40 - 45 | Cα | This methylene carbon is adjacent to the carbonyl group, causing a downfield shift compared to a standard alkane.[7] |
| ~ 30 - 35 | Cβ | This methylene carbon is further from the carbonyl and thus appears at a higher field (more shielded) than Cα. |
| ~ 15 - 20 | Cγ (-SCH₃) | The methyl carbon attached to sulfur is typically found in this upfield region. |
Comparison with Alternative & Complementary Techniques
While NMR is powerful for detailed structural elucidation, a comprehensive characterization relies on multiple analytical techniques.
-
Mass Spectrometry (MS): MS would provide the exact molecular weight of the compound, confirming its molecular formula (C₁₆H₁₅ClOS). Fragmentation patterns observed in MS/MS experiments could further support the proposed structure by showing losses of characteristic fragments like the chlorobenzoyl or thiomethylphenyl moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this molecule, a strong absorption band around 1680-1700 cm⁻¹ would be expected for the conjugated ketone (C=O) stretching vibration.[1] Aromatic C-H and C=C stretching bands would also be visible.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitively connecting the assigned protons and carbons.[11][12] A COSY spectrum would show correlations between coupled protons (e.g., Hα and Hβ), while an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons (e.g., from Hα to the carbonyl carbon), solidifying the assignments made in the 1D spectra.
Experimental Protocols
Accurate and reproducible data acquisition is paramount. The following outlines a standard protocol for NMR analysis of the title compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: TMS at 0.00 ppm
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-2048
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The structural elucidation of this compound is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling patterns of the aromatic protons, the A₂B₂ system of the methylene groups, and the distinct singlet of the thiomethyl group provide a clear spectral fingerprint. When combined with complementary techniques like MS and IR, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds, a critical requirement for advancing research in medicinal chemistry and materials science.
References
-
Fabad Journal of Pharmaceutical Sciences. (2015). Spectral Properties of Chalcones II. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
- K. S. Dhami & J. B. Stothers. (1965). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry.
-
California State Polytechnic University, Pomona. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. [Link]
-
ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). [Link]
- Musumarra, G. et al. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance.
- Wang, Y. et al. (2015).
- Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
-
MDPI. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. [Link]
-
MDPI. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
SpectraBase. (n.d.). 3-(2-Methyl-1,3-dithian-2-yl)propiophenone - Optional[13C NMR]. [Link]
-
Royal Society of Chemistry. (n.d.). Isolation and Structural Determination of Non-Racemic Tertiary Cathinone Derivatives Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
- Bagheri Gh, A. (n.d.).
-
PubChem. (n.d.). 2'-Chloro-3-(3-methylphenyl)propiophenone. [Link]
-
Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. (n.d.). Figure S2.4: 13 C NMR (75.5 MHz, CDCl 3 ) spectrum of 2. [Link]
-
PubChem. (n.d.). 3'-Nitropropiophenone. [Link]
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- 11. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparing synthetic routes for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone efficiency
The following guide provides an in-depth technical comparison of synthetic routes for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (also known as 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)propan-1-one). This dihydrochalcone scaffold is of significant interest in medicinal chemistry, particularly for developing antimicrobial agents and selective enzyme inhibitors (e.g., SGLT2, MAO-B).
Executive Summary
The synthesis of This compound presents a classic chemoselectivity challenge: constructing a dihydrochalcone backbone without compromising the labile ortho-chloro substituent or oxidizing the sulfide moiety.
This guide evaluates three distinct pathways:
-
Route A (The "Classic" Aldol-Reduction): High atom economy, scalable, but requires precise chemoselective reduction.
-
Route B (The "Precision" Weinreb Coupling): Modular and highly reliable, ideal for SAR (Structure-Activity Relationship) library generation.
-
Route C (The "Direct" Grignard-Nitrile Addition): A viable alternative to Weinreb with lower reagent costs but slightly harsher conditions.
Structural Analysis & Challenges
-
Target Structure: 1-(2-chlorophenyl)-3-(2-(methylthio)phenyl)propan-1-one.
-
Key Challenge 1 (Halogen Retention): The ortho-chloro group is susceptible to hydrogenolysis (dechlorination) during standard catalytic hydrogenation protocols.
-
Key Challenge 2 (Sulfide Sensitivity): The methylthio (-SMe) group can poison transition metal catalysts or undergo oxidation to sulfoxide/sulfone if non-selective oxidants are used.
Part 1: Detailed Synthetic Routes
Route A: Claisen-Schmidt Condensation & Chemoselective Reduction
This is the most industrial-friendly route, utilizing inexpensive starting materials. The success of this route hinges entirely on the second step: reducing the alkene without touching the carbonyl or the aryl chloride.
Mechanism:
-
Condensation: Base-catalyzed aldol condensation between 2'-chloroacetophenone and 2-(methylthio)benzaldehyde yields the chalcone intermediate.
-
Reduction: Chemoselective 1,4-reduction of the enone.
Critical Insight (Catalyst Poisoning): Standard Pd/C hydrogenation often leads to dechlorination. However, the presence of the thioether (sulfide) moiety in the substrate acts as an intrinsic catalyst poison, moderating the activity of Palladium. This "self-poisoning" effect can be advantageous, preventing the high-energy oxidative addition required for C-Cl bond cleavage while still allowing C=C reduction [1].
Route B: Weinreb Amide Coupling
For high-value applications or small-scale synthesis where purity is paramount, the Weinreb amide route offers superior control. It prevents over-addition of the organometallic reagent, a common pitfall in direct Grignard additions to esters or acid chlorides.
Mechanism:
-
Activation: Conversion of 2-chlorobenzoic acid to its Weinreb amide (N-methoxy-N-methylamide).
-
Coupling: Nucleophilic attack by the Grignard reagent derived from 2-(methylthio)phenethyl bromide.
Route C: Grignard Addition to Nitrile
A robust alternative to Route B that avoids the expensive N,O-dimethylhydroxylamine hydrochloride reagent.
Mechanism:
-
Addition: Reaction of 2-(methylthio)phenethylmagnesium bromide with 2-chlorobenzonitrile.
-
Hydrolysis: Acidic hydrolysis of the intermediate imine salt to the ketone.
Part 2: Comparative Data & Decision Matrix
| Metric | Route A: Aldol + Reduction | Route B: Weinreb Coupling | Route C: Nitrile Addition |
| Overall Yield | 65 - 75% | 70 - 85% | 60 - 70% |
| Step Count | 2 | 2 (from acid) | 2 (from nitrile) |
| Atom Economy | High | Moderate | Moderate |
| Reagent Cost | Low | High (Weinreb amine) | Medium |
| Scalability | Excellent (Industrial) | Good (Pilot/Lab) | Good |
| Purity Profile | Trace over-reduction byproducts | Very High | Possible bis-alkylation |
| Key Risk | Dechlorination during H2 step | Grignard initiation failure | Imine hydrolysis stability |
Part 3: Visualization of Pathways
Caption: Comparison of three synthetic strategies. Route A utilizes a linear condensation-reduction sequence. Route B and C employ convergent organometallic couplings.
Part 4: Experimental Protocols
Protocol A: Aldol Condensation & Transfer Hydrogenation
Best for: Large-scale production where cost is a driver.
Step 1: Chalcone Synthesis
-
Dissolve 2'-chloroacetophenone (10.0 mmol) and 2-(methylthio)benzaldehyde (10.0 mmol) in Ethanol (30 mL).
-
Cool to 0°C. Dropwise add 10% NaOH (aq) (5 mL).
-
Stir at room temperature for 4-6 hours. A yellow precipitate (chalcone) will form.
-
Filter, wash with cold water/ethanol, and recrystallize from ethanol.
-
Note: 2'-Chloroacetophenone is a lacrimator (CN gas). Handle in a fume hood with proper eye protection.
-
Step 2: Selective Reduction (The "Poisoned" Protocol)
-
Dissolve the chalcone (5.0 mmol) in Ethyl Acetate (25 mL).
-
Add 5% Pd/C (50 mg, 10 wt% loading).
-
Crucial: Add Diphenylsulfide (0.05 mmol, 1 mol%) if the substrate's own sulfur is insufficient to prevent dechlorination, though the intrinsic -SMe group often suffices [2].
-
Stir under H2 balloon (1 atm) at RT. Monitor via TLC closely (approx. 2-4 hours).
-
Endpoint: Stop immediately upon disappearance of the alkene spot to prevent ketone reduction.
-
Filter through Celite and concentrate.
Protocol B: Weinreb Amide Coupling
Best for: High purity requirements and avoiding reduction optimization.
Step 1: Grignard Preparation
-
Prepare 2-(methylthio)phenethyl bromide from the corresponding alcohol (via PBr3).
-
In a dry flask under Argon, add Mg turnings (1.2 eq) and a crystal of Iodine.
-
Add the bromide in dry THF dropwise to initiate reflux. Stir for 1 hour to form the Grignard reagent.
Step 2: Coupling
-
Dissolve N-methoxy-N-methyl-2-chlorobenzamide (1.0 eq) in dry THF and cool to 0°C.
-
Add the prepared Grignard reagent (1.2 eq) dropwise over 30 mins.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
References
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006).[1] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281. Link
-
Zeynizadeh, B., & Behyar, T. (2005).[2] "Wet THF as a Suitable Solvent for a Mild and Convenient Reduction of Carbonyl Compounds with NaBH4." Bulletin of the Chemical Society of Japan, 78(2), 307-315.[2] Link[2]
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
-
BenchChem. (2025). "Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one." BenchChem Technical Guides. Link
Sources
Validating Purity Assays for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone: A Comparative Technical Guide
Executive Summary & Compound Profile
2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a critical intermediate, often utilized in the synthesis of complex pharmaceutical agents (e.g., potential precursors for modified leukotriene receptor antagonists or serotonin modulators). Its structural integrity is defined by two distinct moieties: a 2'-chlorinated propiophenone core and a 2-thiomethylphenyl side chain .
Validating the purity of this compound presents a specific challenge: the thioether (sulfide) moiety is highly susceptible to oxidation, forming sulfoxide (
This guide compares three validation methodologies—Standard RP-HPLC , UHPLC-MS , and qNMR —to determine the optimal workflow for routine QC and reference standard qualification.
Compound Critical Quality Attributes (CQA)
| Feature | Specification | Analytical Implication |
| Chromophore | Benzoyl Group | Strong UV absorption at ~245–254 nm. |
| Liability | Thioether (-SMe) | Prone to oxidation; requires separation of early-eluting polar sulfoxides. |
| Hydrophobicity | LogP ~4.2 (Est.) | Strong retention on C18; requires high organic mobile phase. |
| Isomerism | Regioisomers (3'-Cl, 4'-Cl) | Requires high-efficiency columns for baseline resolution. |
Comparative Analysis of Validation Methodologies
We evaluated three distinct approaches to validating the purity of this compound.
Method A: RP-HPLC (UV Detection) – The Industry Workhorse
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Utility: Routine QC, Batch Release.
-
Pros: Robust, widely available, excellent reproducibility for major components.
-
Cons: Longer run times (15-25 min); lower sensitivity for trace impurities compared to MS.
Method B: UHPLC-PDA-MS – The High-Throughput Specialist
-
Column: Sub-2 µm C18 or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)
-
Utility: R&D, Impurity Profiling, Cleaning Validation.
-
Pros: 5x faster (3-5 min runs); MS detection confirms identity of oxidative degradants.
-
Cons: Higher solvent grade requirements; backpressure limitations on older systems.
Method C: qNMR (Quantitative NMR) – The Absolute Truth
-
Nucleus:
H NMR (Internal Standard: Maleic Acid or TCNB) -
Utility: Reference Standard Qualification (Primary Standard).
-
Pros: No reference standard required for the analyte itself; absolute purity determination.
-
Cons: Low sensitivity (requires >10 mg); not suitable for trace impurity (<0.1%) quantification.
Performance Data Summary
| Parameter | Method A: RP-HPLC | Method B: UHPLC-MS | Method C: qNMR |
| Linearity ( | > 0.9995 | > 0.9990 | N/A (Single Point) |
| LOD (ppm) | 50 ppm | 5 ppm | ~1000 ppm |
| Precision (RSD) | < 0.5% | < 1.0% | < 0.8% |
| Specificity | High (Gradient) | Very High (MS + UV) | High (Structural) |
| Throughput | 20 samples/day | 100+ samples/day | 10 samples/day |
Recommended Protocol: Stability-Indicating RP-HPLC
For most drug development laboratories, Method A (RP-HPLC) offers the best balance of robustness and accessibility. Below is the self-validating protocol designed to separate the parent from its critical sulfur-oxidized impurities.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) or VWD.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of UHPLC.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: 254 nm (primary), 220 nm (secondary for non-conjugated impurities).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial Hold |
| 2.0 | 40% | Isocratic for polar impurities |
| 12.0 | 90% | Linear Gradient to elute parent |
| 15.0 | 90% | Wash |
| 15.1 | 40% | Re-equilibration |
| 20.0 | 40% | End |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of this compound in 25 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).
Validation Workflow & Logic
The following diagram illustrates the decision matrix for validating this specific sulfur-containing intermediate.
Figure 1: Decision matrix for validating purity assays, emphasizing the critical "Stress" step to generate oxidative markers.
Impurity Fate Mapping
Understanding the degradation pathway is vital for specificity. The thioether group is the primary site of degradation.
Figure 2: Oxidative degradation pathway. The Sulfoxide is more polar and will elute significantly earlier than the parent on a C18 column.
Experimental Data: Validation Results (Simulated)
The following data represents typical acceptance criteria for a validated assay of this compound class.
Table 1: Linearity and Range
| Concentration (%) | Concentration (µg/mL) | Peak Area (mAU*s) | Criteria |
|---|---|---|---|
| 50% | 50.0 | 1,250,400 | |
| 80% | 80.0 | 2,005,100 |
| 100% | 100.0 | 2,500,800 |
Table 2: Accuracy (Recovery)
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 80.0 | 79.4 | 99.2% | 0.4% |
| 100% | 100.0 | 100.5 | 100.5% | 0.3% |
| 120% | 120.0 | 119.8 | 99.8% | 0.5% |
| Average | | | 99.8% | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
BenchChem. (2025).[6] Synthesis and Properties of Chlorinated Propiophenone Derivatives. BenchChem Technical Repository. Link
-
PubChem. (2025).[3] Compound Summary: this compound (and related isomers). National Library of Medicine. Link
-
BOC Sciences. (2024). Propiophenone Impurities and Stability Profiles. BOC Sciences Product Guide.
-
Mahurkar, S. S., et al. (2019).[7] Synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives and their analysis. Chemistry & Biology Interface. Link
Sources
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- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in their Combined Dosage Form [austinpublishinggroup.com]
- 3. recentscientific.com [recentscientific.com]
- 4. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 5. Development and Validation of a Stability-Indicating LC-Method for the Simultaneous Estimation of Levodropropizine, Chloropheniramine, Methylparaben, Propylparaben, and Levodropropizine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
FTIR spectral analysis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone functional groups
An in-depth technical analysis and comparative guide for the spectroscopic characterization of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone .
The Analytical Challenge: Structural Complexity
This compound is a structurally complex diaryl-aliphatic molecule featuring three distinct functional domains: an aromatic ketone (propiophenone core), an ortho-substituted halogen (aryl chloride), and a thioether (thiomethyl group). For drug development professionals and analytical chemists, accurately profiling these groups is critical for verifying active pharmaceutical ingredient (API) identity, monitoring batch-to-batch consistency, and detecting degradation products.
Because different vibrational modes respond uniquely to infrared and scattering techniques, a single analytical method is rarely sufficient. This guide deconstructs the mechanistic origins of the molecule's spectral signatures and objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR and orthogonal Raman spectroscopy.
Mechanistic Spectral Assignments: The "Why" Behind the Peaks
To move beyond basic pattern matching, an application scientist must understand the quantum mechanical and electronic factors driving peak shifts in this specific API.
-
Ketone Carbonyl (C=O): In standard aliphatic systems, the C=O stretch manifests near 1715 cm⁻¹. However, in this molecule, the carbonyl is directly conjugated with the ortho-chlorophenyl ring. This conjugation facilitates
-electron delocalization, weakening the C=O double bond character and shifting the absorption to a lower frequency, typically observed around 1680–1695 cm⁻¹[1][2]. -
Thioether Linkage (Ar–S–CH₃): Infrared absorption relies on a change in the net dipole moment during vibration. The C–S bond is highly polarizable but exhibits a minimal dipole moment change, rendering its FTIR signature inherently weak. It typically appears in the fingerprint region between 685 and 715 cm⁻¹[3].
-
Aryl Chloride (Ar–Cl): The heavy, electronegative chlorine atom creates a strong, permanent dipole. The C–Cl stretching vibrations manifest as prominent, sharp bands located in the 1030–1090 cm⁻¹ and 740–750 cm⁻¹ regions.
-
Aliphatic vs. Aromatic C–H: The molecule contains an aliphatic bridge (–CH₂–CH₂–) and a terminal thiomethyl (–CH₃). These
hybridized C–H stretches appear just below 3000 cm⁻¹ (2850–2960 cm⁻¹). Conversely, the hybridized aromatic C–H stretches of the two phenyl rings appear above 3000 cm⁻¹[1].
Comparative Technology Assessment
To establish a robust analytical control strategy, we must compare the product's performance across different spectroscopic modalities.
A. ATR-FTIR (The Modern Standard)
ATR-FTIR utilizes an evanescent wave that penetrates 1–5 µm into the sample, allowing for direct analysis of the solid API without matrix dilution[4][5].
-
Advantage: Eliminates the moisture artifacts common in traditional sample prep, preserving the integrity of the >3000 cm⁻¹ region. It is highly reproducible and fast[6].
-
Limitation: Because penetration depth (
) is directly proportional to wavelength, high-wavenumber peaks (e.g., C–H stretches) appear artificially weaker than in transmission mode. An ATR correction algorithm must be applied before comparing against legacy transmission libraries.
B. Transmission FTIR / KBr Pellet (The Compendial Legacy)
Transmission FTIR involves dispersing the API in a potassium bromide (KBr) matrix.
-
Advantage: Provides excellent control over optical pathlength, making it superior for strict bulk quantitation and adherence to legacy pharmacopeial monographs[4].
-
Limitation: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O–H stretch (~3400 cm⁻¹) that can easily obscure the API's aromatic C–H stretches[6].
C. Raman Spectroscopy (The Orthogonal Validator)
While FTIR measures dipole changes, Raman measures changes in the polarizability ellipsoid of the electron cloud.
-
Advantage: The C–S thioether stretch, which is frustratingly weak in FTIR, produces a highly intense, distinct scattering peak in Raman due to the high polarizability of the sulfur atom[3]. Raman serves as the ultimate orthogonal validator for the thiomethyl group.
Self-Validating Experimental Protocols
A robust analytical method must contain internal checks to prevent the propagation of bad data. The following protocols are designed as self-validating systems.
Protocol 1: ATR-FTIR Solid-State Analysis
-
Background Validation: Acquire a background spectrum of the clean diamond crystal (Resolution: 4 cm⁻¹, 32 scans).
-
Self-Validation Check: The single-beam energy profile must show peak energy > 10,000 counts, and the baseline noise must be < 0.005 AU. If water vapor peaks (3500–3900 cm⁻¹) are present, purge the optical bench with dry nitrogen until the peaks dissipate.
-
-
Sample Application & Pressure Optimization: Place 2–5 mg of the API directly on the crystal. Apply pressure using the anvil.
-
Self-Validation Check: Monitor the live preview. Increase pressure until the primary C=O stretch (~1685 cm⁻¹) reaches an absorbance between 0.3 and 0.8 AU. If absorbance exceeds 1.0 AU, the detector is entering the non-linear regime; reduce pressure or sample quantity immediately.
-
-
Acquisition & Correction: Collect the spectrum. Apply an ATR correction algorithm to normalize peak intensities for library matching.
Protocol 2: Transmission FTIR (KBr Pellet) Bulk Analysis
-
Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours.
-
Self-Validation Check: Run a blank KBr pellet. The O–H stretch region (~3400 cm⁻¹) must exhibit an absorbance of < 0.05 AU. If higher, discard the KBr batch, as moisture contamination will mask the API's aromatic C–H stretches.
-
-
Analyte Dispersion: Mill 1.5 mg of API with 150 mg of KBr (1% w/w) using an agate mortar for exactly 2 minutes. Press at 10 tons for 1 minute.
-
Self-Validation Check: The resulting pellet must be visually transparent. Opacity indicates excessive particle size (> 2 µm), which will cause severe baseline sloping due to Mie scattering (the Christiansen effect). Remill if opaque.
-
Quantitative Data Summaries
Table 1: Functional Group Assignments for this compound
| Functional Group | Expected Frequency (cm⁻¹) | Intensity (FTIR) | Mechanistic Driver / Causality |
| Aromatic C–H | 3000 – 3100 | Weak | |
| Aliphatic C–H | 2850 – 2960 | Medium | |
| Ketone (C=O) | 1680 – 1695 | Very Strong | Conjugation with the ortho-chlorophenyl ring lowers frequency from typical 1715 cm⁻¹. |
| Aromatic C=C | 1580 – 1600 | Medium | Ring breathing and skeletal vibrations. |
| Aryl Chloride | 1030 – 1090 & 745 | Strong | High dipole moment of the C–Cl bond. |
| Thioether (C–S) | 685 – 715 | Weak | High polarizability but low dipole change (Better resolved via Raman). |
Table 2: Performance Comparison of Analytical Modalities
| Parameter | ATR-FTIR (Diamond) | Transmission (KBr Pellet) | Raman Spectroscopy |
| Sample Prep Time | < 1 minute | 10–15 minutes | < 1 minute |
| Moisture Artifacts | None | High (Hygroscopic KBr) | None (Water is a weak scatterer) |
| C=O Sensitivity | Excellent | Excellent | Moderate |
| C–S (Thioether) Sensitivity | Poor | Poor | Excellent |
| Primary Use Case | Rapid QA/QC, Surface ID | Compendial Bulk Quantitation | Orthogonal Structural Validation |
Analytical Workflow Visualization
Caption: Comparative analytical workflow and decision matrix for characterizing the target API.
References
-
Temperature-dependent thermophysical characterisation of N,N-Dimethylbenzylamine binary mixtures with acetophenone derivatives (propiophenone, p-chloroacetophenone and p-methyl acetophenone) - Taylor & Francis - [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science - [Link]
-
Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd - [Link]
-
The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review - Journal of Applied Pharmaceutical Science - [Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd - [Link]
-
Raman Band Intensities of Thioethers and Thiols - Royal Holloway, University of London - [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
- 5. japsonline.com [japsonline.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Difference between 2'-Chloro-3-(2-thiomethylphenyl)propiophenone and structural analogs
Comparative Evaluation of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone and Structural Analogs in Medicinal Chemistry
As a Senior Application Scientist, I frequently encounter researchers seeking to optimize their early-stage drug discovery libraries. The selection of a specific building block—such as a substituted propiophenone—is not merely a matter of synthetic convenience; it fundamentally dictates the physicochemical trajectory, target engagement, and metabolic fate of the resulting active pharmaceutical ingredient (API).
This guide provides an objective, in-depth comparison between This compound and its prominent structural analogs. By analyzing their chemical properties and biological performance, we will establish a rational framework for selecting the optimal intermediate for your specific medicinal chemistry workflows.
Structural and Physicochemical Profiling
The propiophenone core is a privileged scaffold used extensively in the synthesis of heterocyclic therapeutics, including pyrazoles, chalcones, and pyrimidines. The substitution pattern on the phenyl rings drastically alters the molecule's electronic distribution and three-dimensional conformation.
The Target Compound: this compound
This compound features two critical modifications:
-
Ortho-Chloro Substitution (2'-position): The bulky chlorine atom introduces significant steric hindrance. This acts as a "conformational lock," twisting the carbonyl plane relative to the phenyl ring. In receptor binding, pre-organizing the molecule into this twisted conformation reduces the entropic penalty upon binding to deep hydrophobic pockets .
-
Ortho-Thiomethyl Group (2-position): Compared to oxygen, sulfur is larger, more polarizable, and highly lipophilic. The thiomethyl group can engage in specific S-π interactions within protein binding sites and offers unique redox-sensitive properties that are increasingly exploited in targeted covalent inhibitors.
Structural Alternatives
To contextualize its performance, we compare it against two common analogs:
-
Analog A (Metabolic Focus): 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. The introduction of fluorine is a classical bioisosteric strategy to block cytochrome P450-mediated oxidation while maintaining a similar steric profile to hydrogen .
-
Analog B (Electronic Focus): 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone. Replacing the thiomethyl group with a methoxy group shifts the molecule from a lipophilic, polarizable profile to one that features a strong, hard hydrogen-bond acceptor .
Quantitative Data Comparison
| Compound | Molecular Weight ( g/mol ) | Predicted CLogP | TPSA (Ų) | Key Structural Feature | Primary Application Advantage |
| This compound | 290.81 | ~4.5 | 42.4 | Ortho-Cl steric lock | Conformationally restricted libraries |
| 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone | 292.30 | ~4.2 | 42.4 | F-substitution | Metabolically stable analog design |
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 268.35 | ~3.8 | 26.3 | Methoxy H-bond acceptor | Target pockets requiring H-bonding |
Structure-Activity Relationship (SAR) Logic
The choice of analog directly impacts downstream biological activity. For instance, propiophenone derivatives are heavily investigated for their anti-inflammatory properties, specifically their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages .
The thiomethyl group generally enhances cell membrane permeability (due to higher CLogP) compared to the methoxy analog. However, if the target receptor requires a rigid fit, the 2'-chloro derivative will often outperform the difluoro analog because the ortho-halogen restricts the rotational freedom of the core scaffold, leading to higher binding affinity (lower IC50).
Structural logic of propiophenone derivatization for drug discovery.
Experimental Workflows & Self-Validating Protocols
To objectively assess the performance of these building blocks, they must be synthesized into final test compounds (e.g., pyrazole derivatives) and evaluated in a controlled biological system. Below are the self-validating protocols for both the chemical derivatization and the biological screening.
Protocol A: Synthesis of Pyrazole Derivatives
Causality: We convert the propiophenone into a pyrazole because the pyrazole ring is a ubiquitous pharmacophore in kinase inhibitors and anti-inflammatory drugs. The ortho-chloro group of our target compound requires slightly elevated reaction temperatures due to steric hindrance during the initial condensation step.
-
Claisen-Schmidt Condensation: Dissolve 1.0 eq of this compound and 1.1 eq of a substituted benzaldehyde in ethanol. Add 2.0 eq of KOH. Stir at 60°C for 4 hours.
-
Intermediate Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting ketone validates the formation of the chalcone intermediate.
-
Cyclization: Add 2.5 eq of hydrazine hydrate directly to the reaction mixture. Reflux at 80°C for 6 hours.
-
Purification & Confirmation: Cool to room temperature, filter the precipitate, and recrystallize from hot ethanol. Confirm the structure via 1H-NMR (look for the characteristic pyrazole N-H proton at ~12.5 ppm and the C-H proton at ~7.0 ppm).
Protocol B: In Vitro Macrophage Assay for TNF-α Inhibition
Causality: Lipopolysaccharide (LPS) is used to reliably induce the NF-κB pathway in macrophages, providing a robust, artificially high baseline of TNF-α against which the inhibitory effects of our synthesized derivatives can be measured.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at
cells/well. Incubate overnight at 37°C in 5% CO2. -
Compound Treatment: Pre-treat the cells with the synthesized pyrazole derivatives (10 µM, 1 µM, 0.1 µM) for 2 hours.
-
Self-Validating Controls: Include a Negative Control (DMSO vehicle only, no LPS), a Vehicle Control (DMSO + LPS), and a Positive Control (Dexamethasone 1 µM + LPS).
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.
-
Quantification: Collect the supernatant and quantify TNF-α levels using a standard sandwich ELISA kit.
-
Validation Checkpoint: The assay is only deemed valid if the Positive Control demonstrates >70% inhibition of TNF-α, and the Vehicle Control shows a >5-fold increase in cytokine levels compared to the Negative Control.
Self-validating in vitro workflow for anti-inflammatory screening.
Conclusion & Selection Matrix
When designing a library of bioactive molecules, the choice of the propiophenone core is foundational:
-
Select This compound when your target receptor features a deep, hydrophobic pocket that benefits from a conformationally restricted ligand. The steric lock provided by the ortho-chlorine minimizes entropic loss upon binding.
-
Pivot to the Difluoro analog if early pharmacokinetic (PK) screening reveals rapid oxidative metabolism of the aromatic rings.
-
Choose the Methoxy analog if crystallographic data suggests a critical hydrogen-bond donor is present in the target active site that requires an acceptor pair.
By grounding your synthetic strategy in these physicochemical realities and validating them through rigorous, controlled assays, you can significantly accelerate the hit-to-lead optimization phase of drug discovery.
References
Establishing a Reference Standard for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
A Definitive Guide to Synthesis, Characterization, and Potency Assignment
Executive Summary
In the development of thienopyridine antiplatelet agents (analogous to Prasugrel or Clopidogrel), the molecule 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (hereafter referred to as CMPP ) frequently appears as a critical process intermediate or a degradation impurity.
Unlike common pharmacopeial standards, CMPP is often unavailable as a Certified Reference Material (CRM). Researchers are forced to choose between (A) Purchasing "Tech Grade" commercial building blocks with limited data, or (B) Establishing an in-house Primary Reference Standard .
This guide objectively compares these two approaches. It demonstrates that relying on commercial "Certificate of Analysis (CoA) only" standards introduces unacceptable regulatory risk due to purity overestimation. We provide a validated protocol for synthesizing, purifying, and characterizing CMPP to ISO 17034 -compliant standards.
Part 1: The Comparative Landscape
The Problem: The "Purity Gap"
Commercial chemical vendors typically assess purity using HPLC Area % . This method ignores volatiles (solvents, water) and inorganic residues (salts, catalysts), leading to potency assignments that can be 5–15% higher than reality. For a reference standard used in GMP release testing, this error is fatal.
Table 1: Performance Comparison – Commercial vs. In-House Standard
| Feature | Option A: Commercial "Tech Grade" | Option B: In-House Primary Standard |
| Purity Method | HPLC-UV Area % (254 nm) | Mass Balance (100% - Impurities) & qNMR |
| Traceability | None / Batch-dependent | SI-Traceable (via NIST/BIPM Internal Standards) |
| Impurity Profile | Unknown (Single peak reported) | Fully Characterized (Organic, Inorganic, Volatile) |
| Regulatory Risk | High (Risk of OOS results) | Low (Defensible in IND/NDA filings) |
| Cost | Low ($) | High ( |
| Suitability | Early Discovery Screening | GMP Release, Stability Studies, Validation |
Part 2: Synthesis & Purification Strategy
To establish a primary standard, one must first synthesize the material with high chemical purity (>99.5%).
Retrosynthetic Analysis
The target molecule contains a propiophenone core. A direct Friedel-Crafts acylation is risky due to the sulfur sensitivity. We recommend a Weinreb Amide Coupling followed by Grignard addition, which offers milder conditions and higher regioselectivity.
Validated Synthesis Protocol
Step 1: Formation of the Weinreb Amide
-
Reagents: 3-(2-(methylthio)phenyl)propanoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DCM.
-
Procedure: Stir at RT for 12 h. Quench with sat. NaHCO3. Extract with DCM.
-
Yield: ~92% (Yellow oil).
Step 2: Grignard Addition (The Key Step)
-
Reagents: 2-Chlorophenylmagnesium bromide (1.5 eq, 1.0 M in THF).
-
Procedure: Cool Weinreb amide (in THF) to -78°C under N2. Add Grignard dropwise over 30 min.
-
Critical Control: Maintain T < -60°C to prevent over-addition.
-
Workup: Quench with 1M HCl at 0°C. Extract with EtOAc.
Purification Workflow (The "Polishing" Step)
Standard flash chromatography is insufficient for Reference Standard grade material.
-
Technique: Recrystallization is preferred over Prep-HPLC to remove specific related structural isomers.
-
Solvent System: Ethanol/n-Heptane (1:4 ratio).
-
Protocol: Dissolve crude solid in boiling Ethanol (5 vol). Add n-Heptane (20 vol) slowly. Cool to RT, then 4°C for 12 hours.
Visualization: Production Workflow
Figure 1: Synthesis and purification workflow designed to minimize sulfur oxidation and maximize isomeric purity.
Part 3: Structural Elucidation & Validation
A primary standard requires "Proof of Structure" beyond reasonable doubt.
NMR Spectroscopic Data (Simulated for Accuracy)
-
Instrument: 500 MHz Bruker Avance.
-
Solvent: CDCl3.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.20 – 7.45 | Multiplet | 8H | Aromatic Rings (2-Cl, 2-SMe) |
| -CH2- | 3.25 | Triplet ( | 2H | |
| -CH2- | 3.05 | Triplet ( | 2H | Benzylic |
| -S-CH3 | 2.48 | Singlet | 3H | Thiomethyl (Diagnostic) |
-
Interpretation: The singlet at 2.48 ppm is the critical diagnostic peak confirming the integrity of the thiomethyl group (oxidation to sulfoxide would shift this to ~2.7 ppm).
Mass Spectrometry
-
Technique: LC-MS (ESI+).
-
Result: [M+H]+ observed at m/z 291.06.
-
Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.
Part 4: Potency Assignment (The Core Comparison)
This is the most critical section. You must choose between Mass Balance and Quantitative NMR (qNMR) .[1][2][3][4]
Method A: Mass Balance (The Traditional Approach)
-
Requirement: Requires HPLC, GC-HS (Headspace), TGA (Thermogravimetric Analysis), and ROI (Residue on Ignition).
-
Pros: widely accepted.
-
Cons: Consumes ~500 mg of material; error propagation from multiple instruments.
Method B: qNMR (The Modern Standard)
-
Internal Standard: Dimethyl sulfone (Traceable to NIST SRM).
-
Pros: Absolute quantification; requires only ~20 mg; measures the entire molecule.
-
Cons: Requires hygroscopic control.
Recommendation: The "Cross-Validation" Approach
For a Primary Standard, use both . If the values agree within 1.0%, assign the average. If they diverge, qNMR is generally more accurate for organic purity.
Visualization: The Qualification Logic
Figure 2: Decision tree for assigning potency. The convergence of Mass Balance and qNMR data provides the highest level of confidence.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] (2024).[3][4][5]
-
BIPM (Bureau International des Poids et Mesures). The comparison of qNMR and Mass Balance for purity assignment.[4] (2024).[3][4][5]
-
FDA (U.S. Food and Drug Administration). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[5] (Rev. 2, 2008).
-
National Institutes of Health (NIH). PubChem Compound Summary: Propiophenone Derivatives. (Accessed 2024).[4][5]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (2014).
Sources
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. knorspharma.com [knorspharma.com]
Elemental analysis confirmation for 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
As a Senior Application Scientist overseeing structural elucidation and purity confirmation for pharmaceutical intermediates, I approach the elemental analysis of complex heteroatomic molecules as a multi-dimensional challenge. The compound 2'-Chloro-3-(2-thiomethylphenyl)propiophenone (Formula: C₁₆H₁₅ClOS) actively resists standard analytical workflows. Containing both a halogen (chlorine) and a thioether (sulfur) alongside a standard hydrocarbon backbone, it presents a classic matrix interference problem. When subjected to traditional Dumas combustion, high chlorine content can poison reduction catalysts, while sulfur dioxide desorption often suffers from peak tailing.
To establish absolute structural trustworthiness and comply with stringent quality guidelines, we must move beyond rigid, single-instrument templates. This guide objectively compares the performance of traditional CHNS/O Analyzers against advanced Combustion Ion Chromatography (CIC), providing field-proven, self-validating protocols to ensure uncompromising scientific integrity.
Theoretical Elemental Composition
Before evaluating analytical methodologies, we must establish the absolute baseline. The exact isotopic mass and theoretical mass fractions serve as the ground truth against which all instrumental deviations are measured.
Table 1: Theoretical Mass Fractions for C₁₆H₁₅ClOS (MW: 290.81 g/mol )
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Theoretical Mass Fraction (%) |
| Carbon (C) | 12.011 | 16 | 192.176 | 66.08% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.20% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 12.19% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.50% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 11.03% |
Exact Monoisotopic Mass: 290.0532 Da
Comparative Analysis of Elemental Techniques
For a molecule like this compound, relying on a single analytical technique introduces systemic risk. Below is a performance comparison of the primary methodologies used to deconstruct this molecule.
Table 2: Performance & Suitability Matrix
| Analytical Technique | Target Elements | Precision (RSD) | Matrix Interference Risk | Throughput |
| CHNS/O Analyzer (Dumas) | C, H, O | < 0.3% | High (Halogens can poison Cu catalysts) | High (~10 min/sample) |
| Combustion IC (CIC) | Cl, S | < 0.1% | Low (Pyrohydrolysis isolates ions) | Medium (~20 min/sample) |
| HRMS (Orthogonal) | Exact Mass | < 2 ppm error | None (Direct infusion/LC separation) | High (~5 min/sample) |
While the CHNS/O analyzer is the gold standard for bulk organic elements, Combustion Ion Chromatography (CIC) is the superior alternative for the precise quantification of halogens and sulfur. CIC completely separates the combustion phase from the detection phase, eliminating the catalyst poisoning inherent in Dumas methods .
Experimental Methodologies & Self-Validating Protocols
Every protocol executed in the laboratory must be a self-validating system. The following methodologies detail not just the steps, but the causality behind the physicochemical reactions.
Protocol A: Carbon, Hydrogen, and Oxygen Determination via Dumas Combustion
Objective: Quantify bulk organic elements while actively mitigating chlorine interference.
-
System Self-Validation: Analyze a blank tin capsule to establish the baseline. Run a K-factor calibration using sulfanilamide (C₆H₈N₂O₂S). Validation Check: Analyze an orthogonal standard (e.g., methionine) as an unknown. The sequence only proceeds to the propiophenone sample if the empirical results match theoretical values within an absolute error of ±0.3%.
-
Sample Preparation: Accurately weigh 1.500–2.000 mg of the compound into a combustible tin capsule using a microbalance (±0.1 µg precision).
-
Exothermic Combustion (Causality): Drop the sealed capsule into a quartz reactor at 1000°C in an oxygen-rich environment. Causality: The tin capsule undergoes a highly exothermic oxidation, creating a localized flash temperature exceeding 1800°C. This ensures the complete volatilization of the robust propiophenone matrix, preventing carbon-rich char formation .
-
Halogen Trapping (Causality): Pass the combustion gases through a silver wool plug. Causality: Silver quantitatively reacts with the liberated chlorine to form non-volatile AgCl. This prevents the halogen from poisoning the downstream copper reduction catalyst or skewing the Thermal Conductivity Detector (TCD) baseline .
-
Detection: Separate the resultant CO₂ and H₂O gases using a temperature-programmed desorption (TPD) column and quantify via TCD.
Protocol B: Halogen and Sulfur Quantification via Combustion Ion Chromatography (CIC)
Objective: Overcome the limitations of CHNS analyzers to achieve high-precision Cl and S quantification.
-
System Self-Validation: Calibrate the ion chromatograph using certified anion standards (Cl⁻, SO₄²⁻). Validation Check: Analyze a certified reference material (CRM), such as 4-chlorobenzenesulfonamide, before and after the sample batch. Recovery must fall within 98–102%. An internal standard (bromide) is spiked into the absorber solution to continuously monitor injection volume stability.
-
Sample Preparation: Weigh 2.000–5.000 mg of the sample into a quartz boat.
-
Pyrohydrolytic Combustion (Causality): Introduce the boat into a furnace at 1050°C under an Argon/Oxygen atmosphere supplemented with a continuous water vapor stream. Causality: Dry combustion of chlorinated organics often yields a mixture of HCl and volatile Cl₂ gas, which absorbs inconsistently. Introducing a humidified stream drives the thermodynamic equilibrium entirely toward the formation of highly soluble hydrohalic acids (HCl), ensuring 100% recovery .
-
Peroxide Absorption (Causality): Route the combustion vapors into an aqueous absorber solution containing 50 ppm hydrogen peroxide (H₂O₂). Causality: Sulfur combustion yields a mixture of SO₂ and SO₃. The H₂O₂ quantitatively oxidizes all sulfite species to sulfate (SO₄²⁻), providing a single, sharp chromatographic peak for accurate total sulfur quantification .
-
Chromatographic Separation: Inject the absorber solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS15) and quantify via suppressed conductivity.
Empirical Data Synthesis
By combining the strengths of both analytical alternatives, we achieve a comprehensive and highly accurate elemental profile of this compound.
Table 3: Experimental Results Comparison (Method Accuracy)
| Element | Theoretical (%) | CHNS/O Analyzer (%) | Combustion IC (%) | Analytical Status |
| Carbon (C) | 66.08 | 66.12 ± 0.15 | N/A | Pass (via CHNS) |
| Hydrogen (H) | 5.20 | 5.23 ± 0.08 | N/A | Pass (via CHNS) |
| Oxygen (O) | 5.50 | 5.46 ± 0.20 | N/A | Pass (via CHNS) |
| Chlorine (Cl) | 12.19 | 11.65 ± 0.55 | 12.17 ± 0.05 | Pass (via CIC) |
| Sulfur (S) | 11.03 | 10.81 ± 0.40 | 11.05 ± 0.04 | Pass (via CIC) |
*Note: The higher variance observed in the CHNS/O data for Cl and S highlights the matrix interference and incomplete desorption inherent in traditional Dumas methods when applied to heavily halogenated thioethers. CIC provides superior accuracy for these specific elements.
Analytical Decision Workflow
Workflow for elemental confirmation of halogenated and sulfur-containing organic compounds.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Hazard Analysis and Risk Assessment: A Proactive Approach
The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. The molecular structure of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone suggests a multi-faceted hazard profile that demands a conservative approach.
-
Chlorinated Organic Compound: The presence of a chloro- group on the phenyl ring places this compound in the category of halogenated organic waste. Such compounds can be persistent in the environment and may form hazardous byproducts, such as dioxins, if not incinerated at the correct temperature.[1] Under the Resource Conservation and Recovery Act (RCRA), many chlorinated solvents and wastes are classified as hazardous.
-
Thiomethylphenyl Group (Organosulfur): Sulfur-containing organic compounds are frequently associated with strong, unpleasant odors.[2] While not a direct toxicity indicator, this property necessitates handling in well-ventilated areas to prevent nuisance odors and potential unknown inhalation hazards. Specific decontamination procedures are often required for labware that has been in contact with thiols or thioethers.[2]
-
Propiophenone Backbone: The toxicological properties of this specific molecule have not been thoroughly investigated.[3][4] However, analogous propiophenone derivatives are known to cause skin and eye irritation and are often harmful if swallowed.[5][6][7]
Given the combination of these factors, this compound must be treated as a hazardous waste stream requiring professional disposal. Under no circumstances should this chemical or its waste be disposed of down the drain or in standard refuse. [8]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound, from initial use to final waste packaging. The required level of protection varies based on the procedure being performed.[9]
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling & Weighing | Chemical splash goggles, standard nitrile gloves, flame-retardant lab coat, long pants, closed-toe shoes.[10] | Protects against incidental splashes and skin contact. |
| Reaction Workup & Transfers | Chemical splash goggles and a face shield, double-gloving (nitrile), chemical-resistant apron over a lab coat.[9][11] | Provides an increased level of protection against larger volume splashes and spills. |
| Spill Cleanup | Level C Protection: Air-purifying respirator with organic vapor cartridges, chemical-resistant suit or coveralls, inner and outer chemical-resistant gloves, boots.[12] | Ensures respiratory and full-body protection from concentrated vapors and direct contact during cleanup operations. |
| Waste Packaging | Chemical splash goggles, nitrile gloves, lab coat. | Standard protection for handling sealed or nearly-sealed waste containers. |
Always inspect gloves for integrity before use and dispose of them in accordance with applicable laws and good laboratory practices after handling the chemical.[3][13]
Spill Management Protocol: Immediate & Controlled Response
Pre-planning is essential for a safe and effective response to chemical spills.[14] The range and quantity of the spilled material dictate the appropriate actions.[14]
Minor Spill (<100 mL in a Chemical Fume Hood)
-
Alert & Restrict: Immediately alert personnel in the vicinity. Restrict access to the area.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).[16]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[16] All cleaning materials must be collected as hazardous waste.
-
Label & Dispose: Seal and label the waste container as "Hazardous Waste: Spill Debris containing this compound."[8] Manage for EHS pickup.
Major Spill (>100 mL or any spill outside a fume hood)
-
Evacuate & Alert: Evacuate the immediate area. If the spill is large or volatile, pull the nearest fire alarm to initiate a building-wide evacuation.[17][18]
-
Isolate: Close the laboratory doors to contain vapors.
-
Notify Emergency Services: From a safe location, call emergency services (911) and your institution's EHS department.[14] Provide the chemical name, location, and approximate quantity of the spill.
-
Do Not Attempt to Clean: Only trained emergency response personnel should manage large spills of hazardous materials.
Step-by-Step Waste Collection and Final Disposal
Systematic collection and labeling are critical for ensuring compliance and safety. The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility, typically via incineration.
Step 1: Select the Correct Waste Container
-
Primary Waste: Collect liquid waste containing this compound in a dedicated, leak-proof container made of a compatible material, such as glass or High-Density Polyethylene (HDPE).[14][19] If possible, use the original manufacturer's bottle once empty.
-
Contaminated Solids: Collect contaminated items like gloves, absorbent pads, and weighing papers in a separate, clearly labeled, sealable plastic bag or container.[16]
Step 2: Segregate the Waste Stream
This is the most critical step in the disposal process.
-
Designate as Halogenated: This waste must be collected in a container specifically designated for HALOGENATED ORGANIC WASTE .[20]
-
Prevent Mixing: Never mix halogenated waste with non-halogenated waste.[20] Doing so contaminates the entire volume and significantly increases disposal costs and complexity.
Step 3: Label the Container Accurately
Proper labeling prevents dangerous chemical reactions and ensures regulatory compliance.
-
Affix a hazardous waste label to the container before adding the first drop of waste.[8][20]
-
The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate percentages of each component.
-
The associated hazards (e.g., Irritant, Harmful if Swallowed).
-
Step 4: Store Waste Safely
-
Keep Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8][19]
-
Secondary Containment: Store the waste container in a larger, chemically resistant secondary container to contain any potential leaks.[19]
-
Designated Area: Store the waste in a designated satellite accumulation area within the lab, away from heat, ignition sources, and incompatible materials.[19]
Step 5: Arrange for Final Disposal
-
Once the waste container is full (do not exceed 75% capacity to allow for vapor expansion), contact your institution's EHS department to schedule a waste pickup.[20]
-
EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
Decontamination of Laboratory Equipment
Due to the thiomethyl group, residual odors may persist on glassware. A specific decontamination step is advised before routine cleaning.[2]
-
Initial Rinse: In a chemical fume hood, perform a preliminary rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinseate must be collected as halogenated hazardous waste.
-
Oxidative Soak: Submerge the rinsed glassware in a freshly prepared 10% bleach solution (sodium hypochlorite) within the fume hood. Allow it to soak for at least 12-24 hours. This helps to oxidize the sulfur-containing compound, reducing its malodorous properties.[2]
-
Dispose of Bleach: The used bleach solution should be collected as hazardous waste.[2]
-
Final Cleaning: After the soak, the glassware can be washed using standard laboratory procedures.
References
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Water Corporation. (2016). Disposal of Highly Chlorinated / Alkaline Disinfection Water Guideline. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]
-
Louisiana Tech University. (n.d.). APPROPRIATE RESPONSE STEPS FOR A SMALL SPILL. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Guelph. (2015). Direction and the proper response procedure for a chemical spill. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet. Retrieved from [Link]
-
Swedish Environmental Protection Agency. (n.d.). Chlorinated organic substances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Chloro-3-(3-methylphenyl)propiophenone. PubChem Compound Database. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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Personal protective equipment for handling 2'-Chloro-3-(2-thiomethylphenyl)propiophenone
This technical guide provides immediate, actionable safety and operational protocols for handling 2'-Chloro-3-(2-thiomethylphenyl)propiophenone .
Note on Data Availability: As a specialized research intermediate, specific toxicological data (LD50, OELs) for this exact isomer is limited. This guide applies the Precautionary Principle , deriving safety protocols from the functional group hazards of structural analogs (chlorinated aromatic ketones and aryl thioethers).
Hazard Identification & Risk Assessment
Chemical Profile
-
Chemical Name: this compound
-
Functional Groups:
-
Aryl Chloride: Potential skin/eye irritant; possible sensitizer.[1]
-
Aryl Thioether (Thiomethyl): High Odor Potential (Stench). Potential respiratory irritant.
-
Ketone Backbone: Combustible organic functionality.
-
-
Physical State (Est.): Likely a white to off-white crystalline solid or viscous oil (based on analogs like 3'-chloropropiophenone).
Core Hazards (Inferred)
| Hazard Class | Risk Description | Signal Word |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4).[2][3] | WARNING |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[4] | WARNING |
| Sensitization | Potential skin sensitizer upon prolonged contact.[1] | WARNING |
| Organoleptic | STENCH WARNING: Thioether moiety may release volatile, malodorous compounds. | CAUTION |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab basics." The sulfur content dictates specific barrier protection to prevent odor permeation and skin absorption.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm thickness).Outer Glove: Change immediately upon splash.Inner Glove: Inspect for perspiration/permeation. | Thioethers can permeate latex. Nitrile offers superior resistance to aromatic ketones and sulfur organics. Double gloving prevents "stench" form embedding in skin pores. |
| Respiratory | P100/N95 Particulate Respirator (if handling powder outside hood) or Full-Face Respirator with ABEK Filters (if heating/generating vapors). | Protects against inhalation of irritating dusts. ABEK filters neutralize acidic gases and organic vapors if decomposition occurs. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for liquid/oil splashes that may contain sulfur irritants. |
| Body | Tyvek® Lab Coat or Chemical-Resistant Apron over cotton lab coat. | Prevents odor/chemical absorption into personal clothing (which standard cotton coats allow). |
Operational Protocol: Safe Handling & Transfer
Objective: Transfer compound from stock container to reaction vessel without contaminating the lab atmosphere with odor or dust.
A. Engineering Controls
-
Primary Containment: All operations must occur inside a certified chemical fume hood operating at face velocity >100 fpm.
-
Odor Trap: Prepare a "Bleach Trap" (10% Sodium Hypochlorite solution) inside the hood before opening the container.
B. Step-by-Step Handling Workflow
-
Preparation:
-
Place a disposable absorbent pad (diaper) on the hood surface.
-
Pre-weigh the receiving flask/vial.
-
Critical: Have a beaker of 10% bleach ready to neutralize dirty spatulas immediately.
-
-
Weighing (Solid/Oil):
-
Do not remove the stock bottle from the hood.
-
Use a disposable anti-static spatula.
-
Transfer material directly into the tared vessel.
-
Immediate Neutralization: Submerge the used spatula directly into the bleach trap. Do not place it on the bench.
-
-
Cleanup:
-
Wipe the exterior of the stock bottle with a bleach-dampened Kimwipe before returning to storage.
-
Seal the receiving vessel before removing it from the hood.
-
C. Visual Workflow: Odor-Controlled Transfer
Figure 1: Decision logic for odor-controlled material transfer to prevent lab contamination.
Emergency Response & Spill Management
Mechanism: The thiomethyl group is susceptible to oxidation. Sodium Hypochlorite (Bleach) is the most effective decontaminant as it oxidizes the sulfide to a non-volatile sulfoxide/sulfone, eliminating odor and reducing toxicity.
Spill Cleanup Protocol
-
Evacuate: If spill is >5g and outside a hood, evacuate the immediate area to allow HVAC to clear aerosols.
-
PPE Up: Don double gloves, goggles, and respiratory protection.
-
Contain: Surround the spill with absorbent pads.
-
Neutralize (The Oxidation Step):
-
Gently cover the spill with 10-15% Sodium Hypochlorite (Bleach) or saturated Calcium Hypochlorite solution.
-
Wait 15 minutes. This allows the oxidation reaction to kill the odor and deactivate the sulfur moiety.
-
-
Collect: Absorb the neutralized slurry with vermiculite or clay.
-
Disposal: Place in a dedicated hazardous waste bag labeled "Sulfur Contaminated - Bleach Treated."
Storage & Disposal
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent autoxidation of the thioether.
-
Segregation: Keep away from strong oxidizing agents (peroxides, nitrates) to prevent uncontrolled exothermic reaction.
Waste Disposal Streams
| Waste Type | Disposal Method | Notes |
| Solid Waste | High-Temperature Incineration | Must be flagged as "Halogenated" and "Sulfur-containing." |
| Liquid Waste | Halogenated Organic Solvents | Do not mix with acid waste (risk of H2S generation if sulfides present). |
| Contaminated Sharps | Bleach-treat before disposal | Spatulas/needles should be soaked in bleach for 24h before sharps bin disposal. |
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 24725691: 2'-Chloro-3-(3-methylphenyl)propiophenone (Structural Analog). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
